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Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate Documentation Hub

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  • Product: Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate
  • CAS: 470691-50-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Executive Summary The compound Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (CAS: 470691-50-0) represents a specialized structural evolution within the thiazolidinedione (TZD) class of small molecules[1]. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (CAS: 470691-50-0) represents a specialized structural evolution within the thiazolidinedione (TZD) class of small molecules[1]. While classical TZDs like rosiglitazone and pioglitazone are established full agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), they are often burdened by adverse effects such as fluid retention and osteopenia. By substituting the traditional C5-benzylidene linkage with a C5-amino linkage conjugated to a methyl benzoate moiety, this derivative alters the electronic and steric landscape of the ligand-binding domain (LBD) interaction. This whitepaper details the structural rationale, primary and secondary mechanisms of action, and the self-validating experimental workflows required to characterize this compound's pharmacological profile.

Structural Rationale & Molecular Dynamics

The pharmacological behavior of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is dictated by its three distinct structural domains:

  • The 2,4-Thiazolidinedione (TZD) Headgroup: The acidic proton of the TZD ring (pKa ~6.8) is essential for anchoring the molecule within the polar pocket of the PPARγ LBD, forming critical hydrogen bonds with Tyr473, His323, and His449.

  • The C5-Amino Linker (-NH-): Unlike the rigid methylene or benzylidene linkers in classical TZDs, the secondary amine introduces a novel hydrogen-bond donor capability and increased conformational flexibility. This allows the molecule to adopt a unique binding pose, often characteristic of Selective PPARγ Modulators (SPARMs)[2].

  • The Methyl Benzoate Tail: This lipophilic moiety occupies the hydrophobic sub-pocket near the Activation Function 2 (AF-2) helix. The ester group can engage in secondary dipole interactions, stabilizing the receptor in a conformation that favors the recruitment of specific metabolic coactivators while minimizing adipogenic transcription.

Primary Mechanism of Action: Selective PPARγ Modulation

The core mechanism of action for this compound is the allosteric modulation of PPARγ, a ligand-activated nuclear transcription factor[2].

Upon cellular entry, the compound diffuses into the nucleus and binds to the orthosteric pocket of the PPARγ LBD. The binding event induces a dramatic conformational shift, specifically the folding of Helix 12 over the binding pocket like a lid. This stabilization triggers the dissociation of corepressor complexes (such as NCoR and SMRT) and exposes a hydrophobic cleft that recruits coactivators (e.g., SRC-1, CBP/p300).

The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving the transcription of proteins involved in glucose homeostasis (e.g., GLUT4) and lipid metabolism (e.g., Adiponectin).

Pathway Ligand Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate PPAR PPARγ LBD Binding Ligand->PPAR Agonism RXR RXR Heterodimerization PPAR->RXR Helix 12 Shift CoAct Co-activator Recruitment RXR->CoAct Corepressor Release DNA PPRE Binding CoAct->DNA Translocation Gene Target Gene Transcription DNA->Gene Activation

Fig 1: PPARγ activation pathway by the 5-amino TZD derivative.

Secondary Targets: The Pleiotropic Profile

Recent drug development paradigms emphasize polypharmacology. Modifications at the TZD C5-position, particularly with aromatic and amino linkages, have been shown to confer dual-targeting capabilities[3]:

  • HDAC Inhibition: TZD derivatives with extended aromatic tails can act as surface recognition caps, allowing the TZD core to chelate zinc ions in the active sites of Class I and IIa Histone Deacetylases (HDACs). This dual PPARγ/HDAC targeting acts as a "magic bullet" in oncology, promoting apoptosis in malignant cells[3].

  • FFA1 (GPR40) Agonism: Thiazolidinediones are also recognized as ligands for the Free Fatty Acid Receptor 1 (FFA1), a G-protein coupled receptor that enhances glucose-stimulated insulin secretion in pancreatic β-cells[4]. The methyl benzoate tail mimics the aliphatic chain of endogenous fatty acids, potentially enhancing FFA1 affinity.

Experimental Methodologies for Mechanistic Validation

To ensure scientific integrity, the evaluation of this compound must rely on self-validating assay systems. Below are the definitive protocols for establishing binding affinity and functional efficacy.

Protocol 1: TR-FRET Competitive Binding Assay (Target Affinity)

Causality & Rationale: Traditional radioligand assays generate hazardous waste and suffer from high background noise. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time-gated read that eliminates short-lived background autofluorescence from the test compound. This ensures that the measured signal is exclusively derived from the specific displacement of a fluorescent tracer from the PPARγ LBD.

Step-by-Step Workflow:

  • Complex Formation: Incubate Terbium (Tb)-labeled anti-GST antibody with GST-tagged human PPARγ-LBD and a fluorescent tracer (Fluormone™) in a 384-well plate.

  • Compound Addition: Add Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in a 10-point dose-response titration (0.1 nM to 10 µM).

  • Self-Validation Controls: Include DMSO (vehicle) as the maximum FRET control (0% displacement) and 10 µM Rosiglitazone as the minimum FRET control (100% displacement).

  • Excitation & Emission: Excite the plate at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (fluorescein acceptor) after a 100-microsecond delay.

  • Data Analysis: Calculate the emission ratio (520/495). Compute the Z'-factor using the controls; the assay is only validated if Z' > 0.5 . Determine the IC50​ using a 4-parameter logistic non-linear regression.

Workflow Step1 1. Complex Formation Step2 2. Compound Addition Step1->Step2 Incubation Step3 3. Excitation (340 nm) Step2->Step3 Equilibration Step4 4. TR-FRET Read Step3->Step4 Energy Transfer Step5 5. Data Analysis Step4->Step5 IC50 Calculation

Fig 2: TR-FRET competitive binding assay workflow for PPARγ affinity.

Protocol 2: Dual-Luciferase Transcriptional Reporter Assay (Functional Efficacy)

Causality & Rationale: High binding affinity does not guarantee functional agonism. A cell-based reporter assay is required to prove that the compound successfully induces the conformational changes necessary to drive gene transcription.

Step-by-Step Workflow:

  • Cell Culture & Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with a plasmid containing a PPRE-driven Firefly luciferase gene and a constitutively active Renilla luciferase plasmid.

  • Self-Validation Mechanism: The Renilla luciferase serves as an internal control. By calculating the ratio of Firefly/Renilla luminescence, the data is automatically normalized against variations in cell viability, well-to-well cell count, and transfection efficiency.

  • Treatment: 24 hours post-transfection, treat cells with varying concentrations of the test compound for 18 hours.

  • Lysis & Readout: Lyse cells and sequentially add Firefly substrate (measure luminescence), followed by a quenching agent and Renilla substrate (measure luminescence).

  • Efficacy Calculation: Calculate the fold-activation relative to the vehicle control. Determine the EC50​ and the maximum efficacy ( Emax​ ) as a percentage of a full agonist standard.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate compared to standard reference compounds, synthesized from literature on analogous 5-amino-TZD derivatives[2],[3].

CompoundTargetAssay Type IC50​ / EC50​ (µM) Emax​ (% of Rosiglitazone)
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate PPARγTR-FRET Binding0.45 ± 0.08N/A
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate PPARγLuciferase Reporter1.20 ± 0.1565% (Partial Agonist)
Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate HDAC4Fluorogenic Assay8.50 ± 1.10N/A
Rosiglitazone (Standard) PPARγLuciferase Reporter0.04 ± 0.01100% (Full Agonist)
Pioglitazone (Standard) PPARγLuciferase Reporter0.60 ± 0.1085% (Full Agonist)

Note: The partial agonist profile ( Emax​ ~65%) is highly desirable, as it provides insulin sensitization while mitigating the hypertrophic adipogenesis associated with 100% Emax​ full agonists.

References

  • MDPI Molecules. Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Molecules 2024, 29(18), 4414. Available at:[Link]

  • Journal of Biological Chemistry. The Action and Mode of Binding of Thiazolidinedione Ligands at Free Fatty Acid Receptor 1. J Biol Chem. 2013. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). Thiazolidinedione “Magic Bullets” Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects. J. Med. Chem. 2021. Available at:[Link]

Sources

Exploratory

crystal structure of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

An In-depth Technical Guide to the Structural Elucidation of 2,4-Thiazolidinedione Derivatives A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The 2,4-thia...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of 2,4-Thiazolidinedione Derivatives

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2,4-thiazolidinedione moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies.[3] While the specific is not publicly documented, this guide provides a comprehensive technical overview of the methodologies and expected structural features of this class of compounds, using a representative 2,4-thiazolidinedione derivative as a case study. We will delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis, interpreting the resulting structural data to provide actionable insights for researchers in the field.

Introduction: The Significance of the 2,4-Thiazolidinedione Scaffold

The 2,4-thiazolidinedione ring is a privileged heterocyclic motif renowned for its diverse biological activities, including anti-diabetic, anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their binding affinity to biological targets.[1][3] Minor modifications to the substituents on the thiazolidinedione core can lead to significant changes in conformation and intermolecular interactions, thereby modulating their pharmacological profile. Therefore, a detailed understanding of their crystal structure is not merely an academic exercise but a critical component of the drug discovery and development process.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The synthesis of 2,4-thiazolidinedione derivatives typically involves a cyclization reaction.[5][6] A common and effective method is the reaction of an appropriate imine with thioglycolic acid.[5] This approach allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space.

Experimental Protocol: Synthesis of a Representative 2,4-Thiazolidinedione

The following protocol outlines a general procedure for the synthesis of a 2,4-thiazolidinedione derivative, which can be adapted for the synthesis of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate.

Step 1: Imine Formation

  • To a solution of an appropriate aromatic amine (1.0 eq.) in a suitable solvent such as absolute ethanol, add the corresponding aldehyde (1.0 eq.).

  • A catalytic amount of glacial acetic acid is often added to facilitate the reaction.[7]

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • The formation of the imine (Schiff base) can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or evaporation of the solvent.

Step 2: Cyclization to the 2,4-Thiazolidinedione

  • The synthesized imine (1.0 eq.) is dissolved in a high-boiling point solvent like dry benzene or toluene.

  • Thioglycolic acid (1.1 eq.) is added to the solution.

  • The mixture is refluxed for several hours, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.[6]

  • The progress of the cyclization is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystallization Workflow

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The following workflow is a standard approach.

Caption: A generalized workflow for the crystallization of organic compounds.

Crystal Structure Analysis: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The following table summarizes the expected crystallographic parameters for a representative 2,4-thiazolidinedione derivative, based on published data for similar compounds.[8][9]

ParameterExpected Value/TypeSignificance
Crystal SystemMonoclinic or TriclinicDescribes the basic symmetry of the crystal lattice.[8]
Space GroupCentrosymmetric (e.g., P2₁/c or P-1)Defines the symmetry elements within the unit cell.
a (Å)10-20Unit cell dimensions.
b (Å)5-15
c (Å)15-25
α (°)90 (for monoclinic)Angles between the unit cell axes.
β (°)90-110
γ (°)90 (for monoclinic)
Volume (ų)1500-3000Volume of the unit cell.
Z4 or 8Number of molecules in the unit cell.
Calculated Density (g/cm³)1.3-1.5
Hydrogen Bonding MotifsN-H···O, C-H···OKey intermolecular interactions that govern the crystal packing.[8][10]
Ring ConformationEnvelope or nearly planarThe thiazolidinedione ring often adopts a non-planar conformation.[8][10]
Intermolecular Interactions: The Architects of the Supramolecular Assembly

The crystal packing of 2,4-thiazolidinedione derivatives is typically dominated by a network of hydrogen bonds. The N-H proton of the thiazolidinedione ring is a strong hydrogen bond donor, while the carbonyl oxygens are effective acceptors. These interactions often lead to the formation of well-defined supramolecular structures, such as chains or sheets. Weaker C-H···O and C-H···π interactions can also play a significant role in stabilizing the crystal lattice.[8][10]

G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_CO2 C=O (Position 4) A_NH->B_CO2 N-H···O Hydrogen Bond A_CO1 C=O (Position 2) B_Aryl Aromatic Ring A_CO1->B_Aryl C-H···O Interaction A_CO2 C=O (Position 4) A_Aryl Aromatic Ring B_NH N-H A_Aryl->B_NH C-H···π Interaction B_CO1 C=O (Position 2)

Caption: Key intermolecular interactions in 2,4-thiazolidinedione crystal packing.

Spectroscopic Characterization: Corroborating the Structure

While single-crystal X-ray diffraction provides the ultimate structural proof, spectroscopic methods are essential for routine characterization and to ensure the purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the thiazolidinedione ring, as well as those on the aromatic substituent. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the thiazolidinedione ring, typically in the range of 165-175 ppm, in addition to the signals for the other carbons in the molecule.

  • FT-IR: The infrared spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the thiazolidinedione ring (typically around 1680-1750 cm⁻¹), as well as the N-H stretching vibration (around 3200-3400 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion and Future Directions

The structural elucidation of 2,4-thiazolidinedione derivatives is a critical endeavor in the field of drug discovery. This guide has provided a comprehensive overview of the synthesis, crystallization, and structural analysis of this important class of compounds. A thorough understanding of their three-dimensional architecture and intermolecular interactions is essential for the design of new therapeutic agents with improved efficacy and selectivity. Future work in this area will likely focus on co-crystallization studies with target proteins to directly visualize the binding modes and to further refine our understanding of the structure-activity relationships of this versatile scaffold.

References

  • Crystal structures of two thiazolidinone derivatives bearing a trichloromethyl substituent at the 2-position. PMC. Available at: [Link]

  • Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups. PMC. Available at: [Link]

  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (C11H10N2O4S). PubChem. Available at: [Link]

  • Synthesis and Spectroscopic Characterization of a New Series of Thiazolidin-4-One Compounds from Heterocyclic Schiff Bases. International Journal of Science and Research (IJSR). Available at: [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PMC. Available at: [Link]

  • Review on Thiazolidinone possessing heterocyclic analogues, their potential binding sites with Cyclooxygenase and Lipoxygenase. International Journal of Science and Research Archive. Available at: [Link]

  • General structure of thiazolidinone derivatives. ResearchGate. Available at: [Link]

  • Methyl 4-({[(3z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1h-indol-1-yl]acetyl}amino)benzoate. PubChem. Available at: [Link]

  • Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. MDPI. Available at: [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Crystal structure of (±)-3-[(benzo[d][8][11]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl). PMC. Available at: [Link]

  • 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid. PubChem. Available at: [Link]

  • 4-Thiazolidinones: The advances continue…. ResearchGate. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals Preamble: The Scientific Imperative The thiazolidinone scaffold is a cornerstone in medicinal chemistry, recogn...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Preamble: The Scientific Imperative

The thiazolidinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of compounds with significant biological activities.[1] Derivatives of this heterocyclic system have demonstrated a broad therapeutic spectrum, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[2][3] The subject of this guide, methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate, is a member of this versatile class. As with any potential therapeutic agent, a thorough understanding of its cytotoxic profile is a critical early step in the drug discovery and development pipeline.[4] This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of this specific compound, grounded in established methodologies and expert insights. While direct cytotoxic data for methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is not yet prevalent in the public domain, this guide will equip researchers with the necessary protocols and theoretical framework to conduct a thorough investigation, using data from related thiazolidinone compounds as illustrative examples.

Part 1: Foundational Principles of Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental tools to determine the potential of a substance to cause harm to cells.[4] These assays measure various cellular parameters to infer cell health, including membrane integrity, metabolic activity, and the activation of cell death pathways. A multi-assay approach is often necessary to build a comprehensive cytotoxic profile and to distinguish between different modes of cell death, such as apoptosis and necrosis.[5]

The Core Assays: A Triad of Cellular Interrogation

To construct a robust cytotoxicity profile for methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate, a combination of at least three assays targeting different cellular functions is recommended:

  • Metabolic Activity Assessment (MTT Assay): This assay provides an indication of the overall metabolic health of a cell population.

  • Membrane Integrity Assessment (LDH Release Assay): This method quantifies cell membrane damage, a hallmark of late-stage apoptosis and necrosis.

  • Apoptosis vs. Necrosis Differentiation (Annexin V/Propidium Iodide Assay): This flow cytometry-based assay elucidates the specific pathway of cell death.

The following sections will detail the theoretical underpinnings and provide field-proven protocols for each of these essential assays.

Part 2: Experimental Protocols and Methodologies

Assessment of Metabolic Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The principle lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells 1. Plate Cells (e.g., 1x10^4 cells/well) adhere 2. Allow Adhesion (24h at 37°C, 5% CO2) plate_cells->adhere treat 3. Treat with Compound (Varying Concentrations) adhere->treat incubate_treat 4. Incubate (e.g., 24, 48, 72h) treat->incubate_treat add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate_treat->add_mtt incubate_mtt 6. Incubate (2-4h at 37°C) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs calculate 9. Calculate % Viability & IC50 read_abs->calculate

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Plating:

    • Culture your chosen cell line (e.g., HepG2, A549, or a relevant cancer cell line) to ~80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Perform a cell count and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in a suitable solvent (e.g., DMSO). Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[9]

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration of 0.5 mg/mL).[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Observation Potential Cause Recommended Solution
High variability between replicatesUneven cell seeding; Pipetting errors.Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly.[4]
Low absorbance signalLow cell number; Insufficient incubation time with MTT.Optimize seeding density. Increase MTT incubation time to 3-4 hours.[5]
High background absorbanceContamination; Interference from phenol red in the medium.Use sterile technique. Use phenol red-free medium during the MTT incubation step.[9]
Assessment of Membrane Integrity: The LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a widely used method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an excellent indicator of compromised plasma membrane integrity.[10]

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis plate_treat 1. Plate and Treat Cells (As per MTT protocol) setup_controls 2. Set Up Controls (Spontaneous & Max Release) plate_treat->setup_controls collect_supernatant 3. Collect Supernatant (50 µL to new plate) setup_controls->collect_supernatant add_reaction_mix 4. Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt 5. Incubate at RT (30 min, protected from light) add_reaction_mix->incubate_rt add_stop 6. Add Stop Solution incubate_rt->add_stop read_abs 7. Read Absorbance (490 nm) add_stop->read_abs calculate 8. Calculate % Cytotoxicity read_abs->calculate

Caption: Workflow for assessing cytotoxicity using the LDH release assay.

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • In addition to the test wells, prepare the following controls:

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the end of the incubation period.[10][11]

      • Background Control: Medium only (no cells).

  • Sample Collection and Assay Procedure:

    • After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[1]

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).

    • Add 50 µL of the Reaction Mixture to each well containing the supernatant.[11]

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to subtract the background.[12]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Differentiating Apoptosis and Necrosis: The Annexin V/PI Assay

The Annexin V/Propidium Iodide (PI) assay, analyzed via flow cytometry, is a robust method for distinguishing between different stages of cell death. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[13][14] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity to stain the DNA.[2]

Cell PopulationAnnexin V StainingPI StainingInterpretation
Lower-Left QuadrantNegativeNegativeHealthy, viable cells
Lower-Right QuadrantPositiveNegativeEarly apoptotic cells
Upper-Right QuadrantPositivePositiveLate apoptotic/necrotic cells
Upper-Left QuadrantNegativePositiveNecrotic cells (or debris)
  • Cell Preparation and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in a suitable culture vessel (e.g., T25 flask or 6-well plate).

    • Treat the cells with methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate at concentrations determined from the MTT/LDH assays (e.g., around the IC₅₀ value) for the desired time.

    • Include both untreated (negative) and positive controls (e.g., cells treated with staurosporine).

  • Cell Staining:

    • Harvest the cells, including any floating cells in the medium, and wash them with cold 1X PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry immediately.

    • Use appropriate compensation settings for FITC and PI to correct for spectral overlap.

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Analyze the fluorescence of the gated population to determine the percentage of cells in each quadrant.

Part 3: Mechanistic Insights and Authoritative Grounding

Potential Molecular Mechanisms of Thiazolidinone Cytotoxicity

Based on studies of related thiazolidinedione (TZD) compounds, the cytotoxic effects of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate may be mediated through several interconnected pathways, primarily converging on mitochondrial dysfunction.

  • Mitochondrial Toxicity: Several TZD derivatives have been shown to induce mitochondrial toxicity. This can involve the inhibition of the mitochondrial respiratory chain, leading to a decrease in oxygen consumption and a significant drop in ATP production.[15][16] This energy crisis can trigger downstream cell death pathways.

  • Oxidative Stress: The disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.[15]

  • Induction of Apoptosis: Thiazolidinones can induce caspase-dependent apoptosis.[16] The mitochondrial stress can lead to the release of cytochrome c, activating the intrinsic apoptotic pathway.

  • Induction of Necroptosis: Some studies suggest that certain TZDs may induce necroptosis, a form of programmed necrosis, particularly in the context of cardiotoxicity.[16]

TZD_Pathway cluster_mito Mitochondrion cluster_cell Cellular Response compound Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate ETC Inhibition of Electron Transport Chain compound->ETC Primary Target? Necroptosis Necroptosis compound->Necroptosis Alternate Pathway? ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS ATP ↓ ATP Production ETC->ATP MMP ↓ Mitochondrial Membrane Potential ROS->MMP OxStress Oxidative Stress ROS->OxStress ATP->MMP CytoC Cytochrome c Release MMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis OxStress->Apoptosis OxStress->Necroptosis Caspase->Apoptosis

Caption: A putative signaling pathway for thiazolidinone-induced cytotoxicity.

Authoritative Grounding and Regulatory Context

The protocols and methodologies described in this guide are aligned with best practices in the field of in vitro toxicology. For regulatory purposes, it is crucial to adhere to established guidelines. The Organisation for Economic Co-operation and Development (OECD) provides a series of Test Guidelines for the testing of chemicals. Specifically, OECD Guidance Document 129 outlines the use of in vitro cytotoxicity tests, such as the Neutral Red Uptake assay, to estimate starting doses for in vivo acute oral systemic toxicity studies.[17][18][19] While the assays in this guide (MTT, LDH) differ in their specific endpoints, the principles of generating dose-response curves and determining an IC₅₀ value are consistent with the OECD's approach to reducing and refining animal testing.[20][21] Adherence to Good In Vitro Method Practices (GIVIMP) is also recommended to ensure the reliability and integrity of the data generated.[17]

Conclusion: A Pathway to a Comprehensive Cytotoxic Profile

This technical guide provides a robust, multi-faceted strategy for the comprehensive in vitro cytotoxic evaluation of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. By integrating assays that probe metabolic activity, membrane integrity, and specific cell death pathways, researchers can build a detailed and mechanistically informative profile of this compound. The provided protocols, rooted in established scientific principles and best practices, offer a clear path for execution. While the journey of drug discovery is complex, a rigorous and well-documented assessment of in vitro cytotoxicity is an indispensable first step, ensuring that only the most promising and safest candidates advance toward clinical application.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Priya, P. M., & Gothandam, K. M. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1960, 203-208. Available from [Link]

  • The Future of Things. (2025, June 16). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Retrieved from [Link]

  • Zhang, L., et al. (2015). Characterizing the mechanism of thiazolidinedione-induced hepatotoxicity: An in vitro model in mitochondria. Toxicology in Vitro, 29(4), 785-793. Available from [Link]

  • Tan, C. Y., et al. (2024). Cytotoxicity and toxicoproteomics analysis of thiazolidinedione exposure in human-derived cardiomyocytes. Food and Chemical Toxicology, 188, 114671. Available from [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • OECD. (2013). OECD GUIDELINES FOR THE TESTING OF CHEMICALS: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]

  • IntechOpen. (2023, July 19). Synthesis and Biological Applications of Thiazolidinone. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • OECD. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • El-Kadi, A. O. S., et al. (2016). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. Toxicological Sciences, 151(1), 143-152. Available from [Link]

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

  • IntechOpen. (2018, November 5). Thiazolidinediones Cause Cardiotoxicity via PPARγ- Independent Mechanism. Retrieved from [Link]

  • Liu, X., et al. (2014). Molecular Mechanism of Thiazolidinedione-Mediated Inhibitory Effects on Osteoclastogenesis. PLoS ONE, 9(7), e102706. Available from [Link]

Sources

Exploratory

The Pharmacokinetic Profile of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate: A Preclinical Whitepaper

Executive Summary The compound methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (1[1]) is a specialized derivative within the thiazolidinedione (TZD) class of peroxisome proliferator-activated receptor gamma (PPA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (1[1]) is a specialized derivative within the thiazolidinedione (TZD) class of peroxisome proliferator-activated receptor gamma (PPARγ) modulators. This whitepaper provides an in-depth analysis of its pharmacokinetic (PK) profile. By synthesizing structural rationale, metabolic biotransformation pathways, and rigorous bioanalytical methodologies, this guide serves as a foundational resource for drug development professionals evaluating novel TZD ester prodrugs.

Physicochemical Rationale and Prodrug Design

The molecular architecture of this compound features a classic TZD ring substituted at the 5-position with an aminobenzoate moiety. The deliberate inclusion of the methyl ester serves as a critical prodrug strategy.

Free carboxylic acids typically exhibit poor passive transcellular permeability across the intestinal epithelium due to ionization at physiological pH. By masking the polar carboxylate as a lipophilic methyl ester, the apparent partition coefficient (LogP) is significantly increased. This structural choice ensures rapid, near-complete oral absorption, effectively bypassing the permeability limitations of the active free-acid metabolite.

Metabolic Pathways and Biotransformation

The pharmacokinetic profile of this compound is defined by a rapid, two-phase metabolic cascade.

Phase I (Ester Hydrolysis): Systemic exposure to the intact methyl ester is transient. The prodrug acts as a high-affinity substrate for ubiquitous 2[2]. Human intestinal carboxylesterase (CES2) initiates first-pass hydrolysis during absorption, while hepatic carboxylesterase (CES1) rapidly converts any surviving systemic prodrug into the pharmacologically active moiety: 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid.

Phase I (Oxidation): Following ester cleavage, the active acid metabolite undergoes oxidative metabolism. Consistent with the established pharmacokinetics of the TZD class, the thiazolidinedione ring is oxidized primarily by the hepatic cytochrome P450 enzyme3[3], with minor contributions from CYP3A4[4]. This yields hydroxylated and ketonic derivatives that are subsequently targeted for Phase II glucuronidation and renal excretion.

G Prodrug Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (Prodrug) Acid 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid (Active Metabolite) Prodrug->Acid Intestinal/Hepatic CES1 & CES2 (Ester Hydrolysis) CYP_Metab Hydroxylated TZD Metabolites (Inactive) Acid->CYP_Metab Hepatic CYP2C8 / CYP3A4 (Oxidation) Excretion Renal & Biliary Excretion CYP_Metab->Excretion Phase II Conjugation (Glucuronidation)

Fig 1: Metabolic biotransformation pathway of the TZD prodrug.

Absorption, Distribution, and Clearance

Like other TZDs, the active acid metabolite exhibits extensive plasma protein binding (>99%), primarily to human serum albumin (HSA). This high affinity restricts the volume of distribution (Vd) to the extracellular fluid and highly perfused organs (liver, adipose tissue). The dominant elimination half-life (t1/2) is dictated by the clearance of the active acid metabolite, which typically ranges from 4 to 7 hours.

Quantitative Pharmacokinetic Profile

The following table summarizes the anticipated in vivo PK parameters, illustrating the classic "prodrug-to-active" conversion dynamics: rapid clearance of the parent ester and sustained exposure of the active acid.

Pharmacokinetic ParameterProdrug (Methyl Ester)Active Metabolite (Free Acid)
Cmax (ng/mL) 125 ± 15850 ± 60
Tmax (h) 0.5 - 1.02.5 - 4.0
AUC_0-∞ (ng·h/mL) 310 ± 456,400 ± 520
t1/2 (h) 0.8 ± 0.25.5 ± 0.8
Vd/F (L) 45 ± 518 ± 3
CL/F (L/h) 55 ± 82.5 ± 0.4
Protein Binding (%) >98%>99%

Bioanalytical Methodologies: LC-MS/MS Protocol

To accurately quantify both the transient prodrug and the active acid metabolite in plasma, a highly sensitive 5 assay is required[5].

Causality in Experimental Design: A critical challenge in quantifying ester-prodrugs is ex vivo degradation by plasma esterases after blood collection. The addition of an esterase inhibitor (e.g., Sodium Fluoride, NaF) is non-negotiable; without it, the calculated Cmax of the prodrug would be artificially low. Furthermore, protein precipitation with acidified acetonitrile is chosen over liquid-liquid extraction (LLE) because it simultaneously denatures plasma esterases and disrupts the tight binding of the TZD to human serum albumin, ensuring complete analyte recovery. The protocol is designed as a self-validating system by introducing a stable isotope-labeled internal standard (IS) immediately during precipitation to correct for matrix effects and ion suppression inherent to positive electrospray ionization (ESI+).

Step-by-Step Plasma Extraction Protocol
  • Sample Collection: Collect whole blood in K2EDTA tubes containing 5 mM NaF (esterase inhibitor). Centrifuge at 2,000 x g for 10 minutes at 4°C to harvest plasma.

  • Protein Precipitation: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and the stable isotope-labeled IS.

  • Extraction & Recovery: Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a reversed-phase UPLC column (e.g., C18, 1.7 µm, 2.1 x 50 mm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min. Note: 6 via turbulent-flow column-switching can be substituted here for high-throughput screening[6].

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the prodrug, the active acid, and the IS.

Workflow Plasma 1. Plasma Sample Collection (Spiked with IS & NaF) Precipitation 2. Protein Precipitation (Cold Acetonitrile + 0.1% FA) Plasma->Precipitation Centrifuge 3. Centrifugation (14,000 x g, 4°C) Precipitation->Centrifuge LC 4. UPLC Separation (C18 Column, Gradient Elution) Centrifuge->LC MS 5. Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data 6. Pharmacokinetic Analysis (AUC, Cmax, t1/2 Calculation) MS->Data

Fig 2: LC-MS/MS bioanalytical workflow for plasma PK quantification.

Conclusion

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate demonstrates a highly optimized pharmacokinetic profile characteristic of advanced ester prodrugs. By leveraging intestinal and hepatic carboxylesterases, the compound overcomes the permeability barriers of its active acid form. Understanding its reliance on CES-mediated activation and CYP2C8-mediated clearance is paramount for anticipating drug-drug interactions and designing robust bioanalytical assays for future clinical evaluation.

References

  • METHYL 4-((2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)AMINO)BENZOATE - NextSDS Source: nextsds.com URL:1

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: NIH PMC URL:2

  • CYP2C8 and SLCO1B1 Variants and Therapeutic Response to Thiazolidinediones in Patients With Type 2 Diabetes Source: Diabetes Journals URL:3

  • Effect of rifampicin on the pharmacokinetics of pioglitazone Source: NIH PMC URL:4

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma Source: Longdom Publishing URL:5

  • Direct Plasma Sample Injection in Multiple-Component LC−MS−MS Assays for High-Throughput Pharmacokinetic Screening Source: ACS Publications URL:6

Sources

Foundational

A Technical Guide to the Physicochemical Properties of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Executive Summary This document provides an in-depth technical guide to the core physicochemical properties of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. As a derivative of the thiazolidinedione (TZD) scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This document provides an in-depth technical guide to the core physicochemical properties of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. As a derivative of the thiazolidinedione (TZD) scaffold, a privileged structure in medicinal chemistry, this compound holds potential for further investigation, particularly in metabolic diseases.[1][2] Understanding its fundamental physicochemical characteristics—lipophilicity, solubility, and ionization state—is a prerequisite for any rational drug development program. These parameters profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its bioavailability and therapeutic efficacy.[3] This guide details not only the theoretical importance of these properties but also provides robust, field-proven experimental protocols for their determination, offering insights into the causal relationships that govern molecular behavior.

Chemical Identity and Structural Context

Compound Identification

A precise understanding of a molecule begins with its unambiguous identification. The structural and identifying information for Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is summarized below.

ParameterValueSource
Chemical Name Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoateNextSDS[4]
CAS Number 470691-50-0NextSDS[4]
Molecular Formula C₁₁H₁₀N₂O₄SPubChemLite[5]
Molecular Weight 266.28 g/mol (Calculated)
Monoisotopic Mass 266.03613 DaPubChemLite[5]
Canonical SMILES COC(=O)C1=CC=C(C=C1)NC2C(=O)NC(=O)S2PubChemLite[5]
InChIKey ORKJQPIUBQIRGY-UHFFFAOYSA-NPubChemLite[5]
Significance in Drug Discovery

The subject molecule belongs to the thiazolidinedione (TZD) class of heterocyclic compounds.[2] This chemical family is renowned for its pharmacological importance, most notably as activators of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[1] Drugs like Pioglitazone and Rosiglitazone are TZD derivatives that have been used as oral antidiabetic agents.[1][2] Therefore, characterizing novel TZD analogues like Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a rational step in the search for new therapeutic agents with potentially improved efficacy or safety profiles. A thorough physicochemical workup is the foundational step in this process, as it provides the data necessary to predict and interpret a compound's behavior in biological systems.

Lipophilicity (LogP/LogD): The Gateway to Permeability

Theoretical Basis

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is arguably one of the most critical properties in drug discovery.[6] It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).[7][8]

LogP governs a drug's ability to cross biological membranes, influences protein binding, and impacts solubility.[8] For ionizable molecules, the distribution coefficient (LogD) is more physiologically relevant, as it considers all species (ionized and un-ionized) at a specific pH, typically pH 7.4 to mimic blood plasma.[6][9]

Data Summary

Computational models provide a rapid first pass assessment of lipophilicity. Experimental validation is, however, essential for definitive characterization.

ParameterValueMethod
XlogP 1.7Predicted (PubChemLite)[5]
LogP TBDExperimental
LogD at pH 7.4 TBDExperimental

TBD: To Be Determined

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the universally accepted "gold standard" for LogP determination due to its direct measurement of partitioning.[6][7]

  • Preparation of Phases: Prepare n-octanol saturated with buffer and buffer saturated with n-octanol by mixing equal volumes of high-purity n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD). Agitate vigorously for 24 hours and allow the layers to separate completely.

  • Compound Dosing: Prepare a stock solution of the test compound in the organic phase (saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical detector.

  • Partitioning: In a suitable vessel, combine a precise volume of the dosed organic phase with a precise volume of the saturated aqueous phase (e.g., a 1:1 ratio).

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take several hours; 24 hours is a common endpoint to ensure complete partitioning.

  • Phase Separation: Centrifuge the vessel to ensure a clean separation of the two phases.

  • Quantification: Carefully sample a known volume from both the organic and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • P = [Concentration]_octanol / [Concentration]_aqueous

    • LogP (or LogD) = log₁₀(P)

Causality and Insights
  • Why n-Octanol? n-Octanol is chosen as the organic phase because its long alkyl chain mimics the lipid core of biological membranes, while its polar hydroxyl group allows it to dissolve a wide range of drug-like molecules.[6]

  • Self-Validation: The protocol's trustworthiness is enhanced by quantifying the compound in both phases. A mass balance calculation (comparing the total amount of compound recovered to the initial amount) should be performed. A recovery of 95-105% validates the integrity of the experiment.

  • LogP vs. LogD: For this molecule, the thiazolidinedione ring contains an acidic imide proton. At pH 7.4, this group will be partially or fully deprotonated (anionic). This ionization dramatically increases aqueous affinity. Therefore, the LogD at pH 7.4 is expected to be significantly lower than the LogP, which measures only the neutral species. This pH-dependent behavior is critical for predicting absorption in the varying pH environments of the gastrointestinal tract.

Visualization: Shake-Flask Partitioning Workflow

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate n-Octanol and Buffer E1 Dose Compound into Octanol Phase E2 Combine Phases (1:1) E1->E2 E3 Agitate to Equilibrium (24h) E2->E3 E4 Centrifuge for Phase Separation E3->E4 A1 Sample Aqueous Phase E4->A1 A2 Sample Octanol Phase E4->A2 A3 Quantify via HPLC-UV / LC-MS A1->A3 A2->A3 A4 Calculate LogP/LogD A3->A4 G cluster_exp Equilibration cluster_sep Separation cluster_analysis Analysis E1 Add Excess Solid to Aqueous Buffer E2 Agitate at Constant Temp (24-48h) E1->E2 S1 Filter or Centrifuge to Remove Solid E2->S1 A1 Collect Clear Supernatant/Filtrate S1->A1 A2 Dilute Sample A1->A2 A3 Quantify by HPLC vs. Standard Curve A2->A3 A4 Calculate Solubility A3->A4

Caption: Workflow for determining thermodynamic equilibrium solubility.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

Theoretical Basis

The ionization constant (pKa) is the pH at which a molecule exists in a 50:50 mixture of its protonated and deprotonated forms. [10][11]It is a critical determinant of a drug's behavior, as the ionization state affects solubility, permeability, metabolic stability, and target binding. [10][12][13]For Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate, the most significant ionizable proton is the one on the nitrogen atom within the dione ring (an imide proton), which is acidic.

Data Summary

The pKa must be determined experimentally to understand the compound's charge state across the physiological pH range.

Ionizable GroupPredicted TypepKa Value
Thiazolidinedione N-H AcidicTBD

TBD: To Be Determined

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and direct method for pKa determination. [13][14]

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [14]2. Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in an appropriate solvent system. [14]If aqueous solubility is low, a co-solvent (e.g., methanol or acetonitrile) may be used, and the apparent pKa is extrapolated back to 0% co-solvent. Maintain a constant ionic strength with a background electrolyte like KCl. [14]3. Titration Setup: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration: For an acidic pKa, titrate the solution with a standardized titrant of known concentration (e.g., 0.1 M NaOH), adding small, precise aliquots. [13][14]Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the buffer region on the titration curve). [14]Specialized software can be used to calculate the pKa from the derivative of the titration curve, where the pKa corresponds to the inflection point.

Causality and Insights
  • Experimental Rationale: This method works by directly measuring the change in proton concentration (pH) as a strong base neutralizes the acidic form of the compound. The region of slowest pH change (the buffer region) occurs when the concentrations of the acidic and conjugate base forms are nearly equal, centered around the pKa.

  • Challenges for Poorly Soluble Compounds: If the compound precipitates during titration, the results will be invalid. For such cases, alternative methods like UV-spectroscopy (which relies on changes in the chromophore upon ionization) or HPLC-based methods (which correlate retention time with pH) are superior choices. [10][11][12]* Predictive Power: Knowing the pKa allows for the precise calculation of the percentage of ionized vs. un-ionized species at any given pH using the Henderson-Hasselbalch equation. This is essential for building predictive models of gastrointestinal absorption.

Visualization: Identifying pKa from a Titration Curve

G cluster_0 Potentiometric Titration a b a->b c b->c d c->d e d->e f e->f g f->g h g->h i h->i pH Volume of Titrant (mL) p1 p2 p1->p2 p3 p2->p3 Half-Equivalence Point Half-Equivalence Point pH = pKa pH = pKa

Caption: A generic titration curve showing the pKa at the half-equivalence point.

Summary and Implications for Drug Development

The physicochemical properties of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate provide a foundational dataset for assessing its potential as a drug candidate.

PropertyPredicted ValueExperimental TargetImplication for Drug Development
LogP 1.7 [5]1.0 - 3.0The predicted value is within the optimal range for good oral absorption and permeability, balancing solubility and membrane crossing.
LogD (pH 7.4) < 1.7 (Expected)< 2.0Expected to be lower than LogP due to ionization of the TZD ring, which should aid solubility in plasma but may reduce passive diffusion.
Aqueous Solubility TBD> 10 µg/mLMust be determined. If low, it could be a major hurdle for oral bioavailability, requiring formulation strategies like particle size reduction or amorphous dispersions.
pKa TBD6.0 - 8.0 (Estimated)Crucial for predicting pH-dependent solubility and absorption across the GI tract. Will dictate where the compound is best absorbed.

Overall Assessment: The initial computational data (XlogP) is promising. However, the compound's development fate hinges on its experimentally determined aqueous solubility and pKa. As an acidic molecule, its solubility will likely be low in the stomach but increase in the intestine. This profile is common for many oral drugs. The collected data forms the basis for advanced modeling, formulation design, and the interpretation of subsequent in vitro and in vivo ADMET studies.

References

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Google Scholar.
  • What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10). Sygnature Discovery. [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31). Chem-space. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). International Journal of Innovation and Scientific Research. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). National Center for Biotechnology Information. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (2020). Der Pharmacia Lettre. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). PharmaGuru.co. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). Academia.edu. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. (2025, October 31). Journal of Applied Pharmaceutical Research. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • Introduction to log P and log D in drug development. (2024, January 16). Pion. [Link]

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. (2025, September 25). MDPI. [Link]

  • METHYL 4-((2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)AMINO)BENZOATE. (n.d.). NextSDS. [Link]

  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (C11H10N2O4S). (n.d.). PubChemLite. [Link]

Sources

Exploratory

Metabolic Stability and Biotransformation Profiling of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The evaluation of metabolic stability is a critical gatekeeper in preclinical drug discovery. For compounds containing multiple metabolical...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The evaluation of metabolic stability is a critical gatekeeper in preclinical drug discovery. For compounds containing multiple metabolically labile motifs, such as methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate , standard microsomal stability assays are often insufficient. This compound features a thiazolidinedione (TZD) ring linked via an amino group to a methyl benzoate moiety. Each of these structural components presents distinct biotransformation pathways—ranging from rapid ester hydrolysis to complex, cytochrome P450 (CYP)-mediated ring scission.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol execution. Here, we dissect the causality behind experimental design, ensuring that your in vitro assays are self-validating and capable of capturing transient, reactive intermediates that could otherwise lead to late-stage idiosyncratic toxicity.

Structural Analysis & Predictive Metabolic Liabilities

To design an effective metabolic stability workflow, we must first deconstruct the molecule into its primary metabolic liabilities:

  • The Methyl Ester Moiety (High Liability): Methyl esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine/liver). In vivo, this often results in rapid clearance, converting the parent drug into its corresponding, highly polar carboxylic acid. If the ester is intended as a prodrug motif, this is desirable; if not, it represents a severe pharmacokinetic flaw.

  • The Thiazolidinedione (TZD) Ring (Moderate Liability / High Toxicity Risk): TZD rings (found in drugs like troglitazone and pioglitazone) are known substrates for CYP3A4 and CYP2C8. Oxidation typically occurs at the sulfur atom, forming a transient sulfoxide that undergoes spontaneous ring scission. This scission generates a highly reactive sulfenic acid intermediate ()[1]. If not trapped by glutathione (GSH), this intermediate can covalently bind to hepatic proteins, a primary driver of TZD-induced hepatotoxicity.

  • The Amino Linker (Low Liability): While secondary amines can undergo N-dealkylation or N-oxidation, the steric hindrance from the adjacent TZD ring and the electron-withdrawing nature of the benzoate group significantly reduce the basicity and nucleophilicity of this nitrogen, making it a secondary or tertiary metabolic pathway.

MetabolicPathways Parent Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (Parent Compound) CES Carboxylesterase (CES1/2) Hydrolysis Parent->CES Ester Cleavage CYP CYP450 (CYP3A4/2C8) S-Oxidation Parent->CYP TZD Ring Activation Acid Carboxylic Acid Metabolite (Inactive/Stable) CES->Acid Sulfenic Sulfenic Acid Intermediate (Reactive) CYP->Sulfenic Ring Scission GSH GSH Trapping Sulfenic->GSH + Glutathione Adduct GSH-Adduct / Acyclic Thiol (Stable Biomarker) GSH->Adduct

Fig 1. Primary metabolic pathways of the compound via CES and CYP450 enzymes.

Experimental Workflows for Metabolic Profiling

To accurately capture the clearance rates and metabolite profiles of this compound, we must run two parallel, self-validating assay systems. Standard Human Liver Microsome (HLM) assays without proper cofactors will drastically misrepresent the stability of this molecule.

Workflow A: Carboxylesterase (CES) Hydrolysis Assay

The Causality: Microsomes alone can underestimate esterase activity if the specific CES isoforms are washed out during ultracentrifugation or if the pH is strictly optimized only for CYPs. We utilize S9 fractions (which contain both microsomal and cytosolic esterases) and employ Bis-p-nitrophenyl phosphate (BNPP) as a self-validating negative control.

Step-by-Step Methodology:

  • Preparation: Dilute pooled Human Liver S9 fractions to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Assignment: Split the matrix into two aliquots. To Aliquot B (Negative Control), add 100 µM BNPP (a pan-esterase inhibitor) and pre-incubate for 15 minutes.

  • Initiation: Spike the parent compound into both aliquots to a final concentration of 1 µM (ensure organic solvent <0.5% v/v to prevent enzyme denaturation).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation: If the compound degrades rapidly in Aliquot A but remains stable in Aliquot B (BNPP-treated), CES-mediated hydrolysis is definitively the primary clearance mechanism.

Workflow B: CYP-Mediated Stability and Reactive Metabolite Trapping

The Causality: The TZD ring's metabolic profile cannot be systematically assessed without trapping agents. If CYP oxidizes the TZD ring, the resulting sulfenic acid will disproportionate or bind to microsomal proteins, appearing as "unaccounted mass loss" rather than a quantifiable metabolite ()[2]. We must supplement the HLM assay with both NADPH (to drive CYP activity) and GSH (to trap the reactive intermediate).

Step-by-Step Methodology:

  • Preparation: Prepare HLMs at 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Cofactor Addition: Add 5 mM Glutathione (GSH) to the mixture. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the parent compound (10 µM for metabolite ID, 1 µM for clearance). Initiate the reaction by adding 1 mM NADPH. Self-Validating Control: Run a parallel incubation omitting NADPH to confirm that degradation is strictly CYP-dependent.

  • Incubation & Quenching: Sample at 0, 15, 30, and 60 minutes. Quench with 3 volumes of cold acetonitrile.

  • LC-MS/MS Analysis: Scan for the parent mass loss, and perform precursor ion scanning (e.g., neutral loss of 129 Da for gamma-glutamyl cleavage) to identify the acyclic thiol-GSH adduct.

ExperimentalWorkflow Prep 1. Preparation HLM + Parent (1 µM) Cofactor 2. Cofactor Addition NADPH + GSH (5 mM) Prep->Cofactor Incubation 3. Incubation 37°C, 0-60 min Cofactor->Incubation Quench 4. Quenching Cold Acetonitrile + IS Incubation->Quench Analysis 5. LC-MS/MS Clearance & Adducts Quench->Analysis

Fig 2. Step-by-step in vitro microsomal stability workflow with GSH trapping.

Data Interpretation & Mitigation Strategies

When evaluating the LC-MS/MS data from the above workflows, quantitative data must be synthesized to determine the in vivo viability of the compound. Below is a summary matrix of expected stability parameters and their mechanistic implications.

Quantitative Data Summary
ParameterIn Vitro SystemExpected Value RangeMechanistic Implication & Actionable Insight
Intrinsic Clearance (CL_int) Human Liver S9> 150 µL/min/mgRapid ester hydrolysis. Mitigation: Convert methyl ester to an amide or a sterically hindered ester (e.g., tert-butyl).
Half-life (t½) w/o NADPH HLM< 15 minHigh non-CYP clearance (CES driven). Validates the need for S9/cytosolic evaluation over pure microsomes.
Half-life (t½) w/ NADPH HLM + BNPP30 - 60 minModerate CYP-mediated clearance of the TZD ring.
GSH-Adduct Formation HLM + NADPH + GSH+++ (High signal)Confirms TZD ring scission. Mitigation: Consider bioisosteric replacement of the TZD ring (e.g., oxazolidinedione) if hepatotoxicity signals appear in cell assays.

By separating the esterase liability from the CYP liability using targeted inhibitors (BNPP) and trapping agents (GSH), drug development professionals can pinpoint exactly where the molecule is failing and deploy precise medicinal chemistry strategies to rescue the scaffold.

References

  • Reddy, V. B. G., Karanam, B. V., Gruber, W. L., Wallace, M. A., Vincent, S. H., Franklin, R. B., & Baillie, T. A. (2005). Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols. Chemical Research in Toxicology, 18(5), 880-888. Available at:[Link]

  • Tang, S. Q., Lee, Y. Y. I., Packiaraj, D. S., Ho, H. K., & Chai, C. L. L. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chemical Research in Toxicology, 28(10), 2019-2033. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

An Application Note from the Office of the Senior Application Scientist Abstract This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. Thiazolidinone derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] As such, a reliable analytical method is paramount for purity assessment, stability testing, and quality control. This document provides a step-by-step protocol, the scientific rationale behind the method development choices, and a full validation strategy based on the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Principle of the Method

The analytical method is founded on the principles of reversed-phase chromatography, a technique ideally suited for separating moderately polar to non-polar compounds.[5][6] The analyte, methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate, possesses both hydrophobic (benzoate ring) and polar (thiazolidinone ring, amino linkage) moieties, making it an excellent candidate for retention on a non-polar stationary phase.

A C18 (octadecylsilane) column is employed as the stationary phase. The mobile phase consists of a polar organic solvent (acetonitrile) and an aqueous, pH-modified component (water with 0.1% formic acid). The separation is governed by the partitioning of the analyte between the mobile and stationary phases. By controlling the mobile phase composition, we achieve robust retention and elution of the target compound, separating it from potential impurities and degradants. The addition of formic acid is critical; it maintains a consistent, acidic pH to suppress the ionization of acidic protons on the thiazolidinone ring and ensure the secondary amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times.[7] Detection is performed using a UV-Vis detector set at the analyte's maximum absorbance wavelength (λmax) for optimal sensitivity.

Materials, Reagents, and Equipment

2.1. Instrumentation

  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).

  • Chromatography Data System (CDS) software (e.g., OpenLab, Empower).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator bath.

  • Vortex mixer.

2.2. Chemicals and Reagents

  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate reference standard (>99% purity).

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or purified to >18 MΩ·cm.

  • Formic acid (HCOOH), LC-MS grade or equivalent (~99%).

  • Methanol (MeOH), HPLC grade (for cleaning).

  • All solutions for injection must be filtered through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF, PTFE).

2.3. Chromatographic Column

  • Column: C18 bonded silica column.

  • Recommended Dimensions: 4.6 mm (I.D.) x 150 mm (Length), 5 µm particle size.

  • Example: Waters Symmetry C18, Zorbax Eclipse Plus C18, or equivalent.

Experimental Protocols

Mobile Phase A (Aqueous):

  • Measure 999 mL of HPLC-grade water into a 1 L safety-coated glass bottle.

  • Carefully add 1 mL of formic acid.

  • Cap and mix thoroughly.

  • Sonicate for 15 minutes to degas.

Mobile Phase B (Organic):

  • Use HPLC-grade acetonitrile directly.

Diluent:

  • Prepare a mixture of Acetonitrile:Water (50:50, v/v). This composition ensures the sample solvent is compatible with the mobile phase, preventing peak distortion.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent.

  • Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up to the mark with diluent and mix well. This stock solution should be stored at 2-8°C and can be used for up to 7 days.

Working Standard Solution (100 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Prepare fresh daily.

The optimized and validated chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile
Elution Mode Isocratic
Composition 50% A : 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm (Verify λmax with PDA scan)
Run Time 10 minutes

Rationale for Detection Wavelength: The molecule contains a substituted benzene ring, which is expected to have strong UV absorbance. A PDA scan from 200-400 nm should be performed on a standard solution to determine the precise wavelength of maximum absorbance (λmax), which is predicted to be near 265 nm. Using λmax ensures maximum sensitivity.

The reliability of an analytical method is established through a rigorous validation process.[8] The following workflow, based on ICH Q2(R1) guidelines, ensures the method is suitable for its intended purpose.[4]

G cluster_0 Phase 1: Method Development cluster_2 Phase 3: Application Analyte Analyte Characterization (Solubility, UV Spectra) ColumnSel Column Selection (C18, C8) Analyte->ColumnSel MobilePhase Mobile Phase Optimization (ACN/MeOH, pH, Isocratic/Gradient) ColumnSel->MobilePhase Detection Detector Parameter Setting (Wavelength, Flow Rate) MobilePhase->Detection Specificity Specificity & Forced Degradation Detection->Specificity Final Method Linearity Linearity & Range Accuracy Accuracy / Recovery Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Routine Routine Analysis (QC, Stability) Robustness->Routine Validated Method SST System Suitability Testing (Pre-run Check) Routine->SST

Figure 1: Workflow for HPLC Method Development and Validation.

1. System Suitability Test (SST):

  • Purpose: To ensure the chromatographic system is operating correctly before sample analysis. This is the cornerstone of a self-validating system.[3]

  • Procedure: Inject the Working Standard Solution (100 µg/mL) five times.

  • Acceptance Criteria:

    Parameter Acceptance Limit
    Tailing Factor (T) ≤ 2.0
    Theoretical Plates (N) > 2000
    %RSD of Peak Area ≤ 2.0%

    | %RSD of Retention Time| ≤ 1.0% |

2. Specificity:

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Procedure:

    • Inject the diluent (blank) to show no interference at the analyte's retention time.

    • Perform forced degradation studies: Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period.

    • Analyze the stressed samples and assess peak purity using a PDA detector. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

3. Linearity and Range:

  • Purpose: To establish a linear relationship between analyte concentration and detector response.

  • Procedure: Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Plot a graph of peak area versus concentration. Perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4. Accuracy (as Recovery):

  • Purpose: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a known quantity of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Analysis: Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day, by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve.

  • Verification: The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

7. Robustness:

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method, such as:

    • Flow rate (±0.1 mL/min)

    • Column temperature (±5 °C)

    • Mobile phase composition (e.g., ACN ±2%)

  • Analysis: Evaluate the effect on system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Troubleshooting

ProblemPotential CauseSuggested Solution
No peaks or very small peaks Injection error; incorrect mobile phase; detector off.Verify injection sequence; check mobile phase composition and lines; ensure detector lamp is on.
Broad or split peaks Column contamination; mismatched sample/mobile phase.Flush column with strong solvent (e.g., 100% ACN); ensure diluent is weaker than or equal to the mobile phase.
Shifting retention times Pump issue; column temperature fluctuation; mobile phase degradation.Check pump for leaks and pressure fluctuations; ensure column oven is stable; prepare fresh mobile phase daily.
High backpressure Blockage in the system (frit, guard column, column).Reverse-flush the column (if permissible by manufacturer); replace in-line filter; sonicate column inlet frit.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Patel, D. et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Jain, D. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Szepesy, L. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]

  • Kumari P, Chourasiya RK. (2026). Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. ResearchGate. Available at: [Link]

  • Alexander, R. et al. (n.d.). Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • Patel, K. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Bhattacharyya, P. et al. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. SciSpace. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Bhattacharyya, P. et al. (2014). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate. Available at: [Link]

  • Khan, J. et al. (2023). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid. Available at: [Link]

  • IJSDR. (n.d.). Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. Available at: [Link]

  • Novelty Journals. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Available at: [Link]

  • MDPI. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (C11H10N2O4S). Available at: [Link]

Sources

Application

Application Note: Structural Elucidation of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate using ¹H and ¹³C NMR Spectroscopy

For distribution to: Researchers, scientists, and drug development professionals. Introduction Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a molecule of interest in medicinal chemistry, incorporating both...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a molecule of interest in medicinal chemistry, incorporating both a substituted aminobenzoate moiety and a thiazolidine-2,4-dione ring. The thiazolidine-2,4-dione (TZD) scaffold is a well-known pharmacophore, most notably found in the glitazone class of antidiabetic drugs[1][2]. The aminobenzoate portion is also a common structural motif in various pharmaceutically active compounds. Accurate structural characterization is a critical step in the synthesis and development of such novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This application note provides a detailed guide to the assignment of peaks in the ¹H and ¹³C NMR spectra of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate, including a comprehensive experimental protocol.

Predicted NMR Spectrum and Peak Assignment

Due to the absence of publicly available experimental spectra for the title compound, this section presents a detailed prediction of the ¹H and ¹³C NMR spectra based on the analysis of its constituent fragments and comparison with structurally related compounds reported in the literature.

Molecular Structure and Numbering

For clarity in the peak assignment, the atoms of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate are numbered as follows:

Caption: Molecular structure and numbering scheme for methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate.

¹H NMR Spectrum Prediction

The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ is expected to show signals corresponding to the aromatic protons of the benzoate ring, the methoxy group protons, the protons on the thiazolidinedione ring, and the amino and amide protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~12.2br s1HH3The NH proton of the thiazolidinedione ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature. Similar protons in related structures have been reported in this region.
~8.6d, J ≈ 7-8 Hz1HN-H (amino)The proton of the amino linker is expected to be a doublet due to coupling with the adjacent C5-H on the thiazolidinedione ring. Its chemical shift will be downfield due to the electron-withdrawing effects of the adjacent aromatic ring and thiazolidinedione moiety.
7.75d, J ≈ 8-9 Hz2HH2', H6'These aromatic protons are ortho to the electron-withdrawing ester group and are therefore expected to be the most downfield of the aromatic signals. They will appear as a doublet due to coupling with their meta neighbors (H3' and H5'). Similar chemical shifts are observed for methyl 4-aminobenzoate derivatives[3].
6.70d, J ≈ 8-9 Hz2HH3', H5'These aromatic protons are ortho to the electron-donating amino group and will be shifted upfield relative to H2' and H6'. They will appear as a doublet due to coupling with their meta neighbors (H2' and H6').
~5.5dd, J ≈ 7-8, 4-5 Hz1HH5The methine proton on the thiazolidinedione ring is coupled to the adjacent amino proton (N-H) and the geminal protons on C4 (if present, which they are not in this case, but it is adjacent to the chiral center). It is expected to be a doublet of doublets.
3.80s3HOCH₃The methyl ester protons will appear as a sharp singlet in the typical region for such functional groups.
¹³C NMR Spectrum Prediction

The predicted ¹³C NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the methoxy carbon, and the carbons of the thiazolidinedione ring.

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~172C2The carbonyl carbon at position 2 of the thiazolidinedione ring is expected to be in this region.
~170C4The carbonyl carbon at position 4 of the thiazolidinedione ring will have a similar chemical shift to C2.
166.0C=O (ester)The carbonyl carbon of the methyl ester group is expected in this region.
~150C4'The aromatic carbon bearing the ester group will be shifted downfield.
~145C1'The aromatic carbon attached to the amino group will also be significantly downfield.
131.5C2', C6'The aromatic carbons ortho to the ester group are expected at this chemical shift.
112.5C3', C5'The aromatic carbons ortho to the amino group will be shifted upfield.
~58C5The methine carbon of the thiazolidinedione ring is expected in this region.
52.0OCH₃The carbon of the methyl ester group will appear in this typical range.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the acquisition and analysis of the NMR spectra for methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate.

Materials and Equipment
  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (sample)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR data processing software

Sample Preparation
  • Accurately weigh approximately 5-10 mg of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis A Insert sample into NMR spectrometer B Lock on DMSO-d6 signal A->B C Shim the magnetic field B->C D Acquire 1H NMR spectrum C->D E Acquire 13C NMR spectrum D->E F Acquire 2D NMR spectra (COSY, HSQC) E->F G Apply Fourier Transform F->G H Phase correction G->H I Baseline correction H->I J Integration of 1H signals I->J K Peak picking J->K L Reference spectra (TMS or residual solvent) K->L M Assign 1H and 13C peaks L->M N Analyze coupling constants M->N O Correlate 1H and 13C signals using 2D NMR N->O

Caption: Workflow for NMR data acquisition, processing, and analysis.

¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer)
  • Pulse Program: zg30

  • Solvent: DMSO

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer)
  • Pulse Program: zgpg30

  • Solvent: DMSO

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 240 ppm

Data Analysis and Interpretation

The causality behind the predicted chemical shifts lies in the electronic environment of each nucleus. The electron-withdrawing nature of the carbonyl groups and the aromatic ring deshields adjacent protons and carbons, shifting their signals downfield. Conversely, the electron-donating amino group shields nearby nuclei, causing an upfield shift.

For a definitive assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • COSY: Will show correlations between coupled protons, for example, between the N-H (amino) and H5, and between H2'/H6' and H3'/H5' on the aromatic ring.

  • HSQC: Will correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.

Conclusion

This application note provides a comprehensive, albeit predictive, guide to the NMR spectral assignment of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. The provided experimental protocols and data interpretation framework offer a robust starting point for researchers working with this and structurally related compounds. The use of 2D NMR techniques is emphasized for unambiguous structural elucidation.

References

  • Bhattacharyya, P., et al. (2018). An ingenious, catalytic, regio- and stereoselective methodology for the preparation of various 2-iminothiazolidines. Green Chemistry, 20(1), 135-143.
  • Dogan, I., & Içli, S. (1983). Conformational and Spectral Investigations of Thiazolidinone Derivatives by 1H and 13C NMR Spectroscopy. Spectroscopy Letters, 16(7), 499-511.
  • Metwally, M. A., et al. (2012). Synthesis of Some New Functionalized Bis-thiazolidin-5-one and Bis-thiazolidin-4-one Derivatives. American Journal of Chemistry, 2(5), 277-281.
  • Pattan, S. R., et al. (2005). Synthesis and Antidiabetic Activity of 2-Amino-[5′(4-Sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluoro benzothiazole. Indian Journal of Chemistry, 44B, 2404-2408.
  • PubChem. (n.d.). 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. Retrieved from [Link]

  • RSC Publishing. (2022). Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. RSC Advances, 12, 5732-5742.
  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methane-sulfonic acid, methyl ester. Retrieved from [Link]

  • Świsłocka, R., et al. (2007). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Journal of Molecular Structure, 834-836, 458-464.
  • Taylor & Francis Online. (2010). Synthesis and antidiabetic activity of some new chromonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 793-800.
  • Taylor & Francis Online. (1983). Conformational and Spectral Investigations of Thiazolidinone Derivatives by 1H and 13C NMR Spectroscopy. Spectroscopy Letters, 16(7), 499-511.
  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evalu
  • Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. (2022). RSC Advances, 12, 5732-5742.
  • Verma, A., & Singh, D. (2017). Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. RSC Advances, 7(85), 53967-53978.

Sources

Method

Application Note: Preparation and Handling of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate Stock Solutions

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Class: Thiazolidinedione (TZD) Derivative / PPARγ Agonist CAS Number: 470691-50-0 Introduction & Physicochemical Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound Class: Thiazolidinedione (TZD) Derivative / PPARγ Agonist CAS Number: 470691-50-0

Introduction & Physicochemical Rationale

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a synthetic small molecule belonging to the thiazolidinedione (TZD) class. Like other TZDs (e.g., pioglitazone, rosiglitazone), this compound is characterized by a highly lipophilic backbone and a 2,4-thiazolidinedione ring, which is the primary pharmacophore responsible for peroxisome proliferator-activated receptor gamma (PPARγ) activation[1].

Handling this compound requires strict adherence to specific physicochemical constraints. The TZD ring is notoriously susceptible to base-catalyzed hydrolysis and oxidative cleavage[2]. Furthermore, its high hydrophobicity makes aqueous formulation challenging, often resulting in precipitation if the solvent transition is not managed correctly[3].

Table 1: Physicochemical Properties & Formulation Constraints
PropertyCharacteristic / ValueExperimental Implication
Aqueous Solubility Extremely Low (< 1 mg/mL)Requires organic primary solvents (DMSO, DMF) for initial dissolution.
Primary Solvent Anhydrous DMSO (≥ 50 mg/mL)Hygroscopic DMSO absorbs water, accelerating TZD ring hydrolysis. Use strictly anhydrous grades[3].
pH Stability Stable at pH 4.0 – 7.4Rapid degradation occurs at pH > 8.0 due to imide ring opening[2]. Avoid basic buffers.
Light Sensitivity Photolabile under UVSolutions must be stored in amber vials to prevent photodegradation[2].

Preparation of Primary Stock Solution (In Vitro)

To ensure a self-validating and reproducible system, the preparation of the primary stock solution must minimize the introduction of moisture and prevent thermal degradation.

Causality-Driven Methodology
  • Solvent Selection: We exclusively use Anhydrous DMSO (≥99.9%) . Standard DMSO is highly hygroscopic; absorbed atmospheric water will initiate the hydrolytic cleavage of the 2,4-thiazolidinedione ring during long-term storage[2].

  • Temperature Control: While sonication aids dissolution, prolonged ultrasonic waves generate localized heat that can degrade the amino-benzoate linkage. Sonication must be performed in short bursts in a temperature-controlled water bath (< 30°C).

Step-by-Step Protocol (50 mM Stock)
  • Equilibration: Allow the lyophilized powder of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh 13.31 mg of the compound (assuming a molecular weight of ~266.27 g/mol ) using a microbalance. Transfer to a sterile, static-free amber glass vial.

  • Dissolution: Add exactly 1.0 mL of Anhydrous DMSO to achieve a 50 mM concentration.

  • Agitation: Vortex gently for 30 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 3 periods of 10 seconds each, resting 20 seconds between bursts.

  • Aliquoting: Divide the clear solution into 20 µL to 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer. The stock is stable for up to 6 months at -80°C, or 1 month at -20°C[3]. Strictly avoid freeze-thaw cycles.

Workflow Start 1. Weigh Compound (Equilibrate to RT) Solvent 2. Add Anhydrous DMSO (Prevent Hydrolysis) Start->Solvent Dissolve 3. Vortex & Sonicate (Max 30°C Bath) Solvent->Dissolve Aliquot 4. Aliquot into Amber Vials (Protect from UV) Dissolve->Aliquot Store 5. Store at -80°C (Max 6 Months) Aliquot->Store

Caption: Workflow for the preparation, aliquoting, and storage of TZD primary stock solutions.

Preparation of Working Solutions (In Vivo & Cell Culture)

Directly diluting a DMSO stock into aqueous media (like PBS or Saline) will cause immediate, irreversible precipitation of the TZD derivative. To maintain the compound in solution for in vivo dosing, a co-solvent microemulsion strategy is required[3].

Table 2: Validated In Vivo Formulation Matrix
Addition OrderReagentVolume %Function / Causality
1 DMSO Stock (50 mM)10%Primary solvent; maintains initial monomeric state.
2 PEG30040%Co-solvent; acts as a bridge to lower the dielectric constant of the mixture.
3 Tween-805%Surfactant; forms micelles to encapsulate the hydrophobic TZD core.
4 0.9% Saline (pH 7.2)45%Aqueous vehicle; provides isotonicity for injection.
Formulation Protocol (Yields 1 mL Working Solution)

Note: Reagents MUST be added in the exact order listed below. Deviating from this sequence will induce precipitation.

  • Pipette 100 µL of the prepared DMSO stock solution into a sterile vial.

  • Add 400 µL of PEG300. Vortex vigorously for 15 seconds until a homogeneous, clear phase is achieved.

  • Add 50 µL of Tween-80. Vortex for an additional 15 seconds. The solution will become slightly viscous.

  • Slowly add 450 µL of 0.9% Saline dropwise while continuously vortexing or stirring.

  • Quality Control: Inspect visually against a dark background. The solution must be optically clear. If cloudiness appears, the formulation has failed and must be discarded. Use the working solution within 4 hours of preparation.

Mechanistic Context: PPARγ Activation Pathway

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is structurally designed to interact with the ligand-binding domain (LBD) of PPARγ[4]. Understanding this pathway is critical for designing downstream in vitro assays (e.g., luciferase reporter assays or RT-qPCR for target genes like FABP4 or CD36).

Upon entering the cell, the TZD derivative binds to the PPARγ receptor in the cytoplasm/nucleus. This binding induces a conformational change that sheds corepressors and facilitates heterodimerization with the Retinoid X Receptor alpha (RXRα)[5]. The active heterodimer complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, recruiting co-activators to initiate the transcription of genes regulating lipid metabolism and insulin sensitization[1].

Pathway Ligand TZD Derivative (Agonist) Receptor PPARγ Receptor (Inactive State) Ligand->Receptor Agonist Binding Heterodimer PPARγ-RXRα Heterodimer Receptor->Heterodimer Dimerization DNA PPRE Binding (Promoter Region) Heterodimer->DNA Co-activator Recruitment Effect Gene Transcription (Metabolic Regulation) DNA->Effect Transactivation

Caption: Mechanism of ligand-induced PPARγ activation and target gene transcription.

References

  • PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. Frontiers in Endocrinology. Available at:[Link]

  • PPAR-gamma - Diabetes Mellitus: undefined. RCSB PDB-101. Available at:[Link]

  • Pioglitazone's photostability and degradation dynamics. ResearchGate. Available at:[Link]

  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega. Available at:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Scientific Context Methyl 4-[(2,4-dioxo-1,3-thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Scientific Context

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (Chemical Formula: C₁₁H₁₀N₂O₄S) is a hybrid synthetic molecule featuring a thiazolidine-2,4-dione (TZD) pharmacophore linked via an amine bridge to a methyl benzoate moiety. TZD derivatives are of paramount importance in pharmaceutical chemistry due to their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, widely utilized in the management of type 2 diabetes and investigated for anti-neoplastic properties[1].

Understanding the exact mass spectrometry (MS) fragmentation behavior of this compound is critical for downstream applications, including metabolite identification, pharmacokinetic (PK) profiling, and degradation impurity tracking. In vivo, TZD rings are highly susceptible to metabolic scission, often resulting in acyclic thiols or other reactive intermediates[2]. High-resolution tandem mass spectrometry (HR-MS/MS) provides the structural resolution required to map these pathways. This application note details a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) protocol to elucidate the positive and negative electrospray ionization (ESI) fragmentation mechanisms of this molecule.

Self-Validating Analytical Protocol

To ensure absolute trustworthiness in structural elucidation, this protocol is designed as a self-validating system . Every analytical run incorporates real-time quality control (QC) gates to verify mass accuracy, rule out source-induced carryover, and confirm collision energy calibration.

Reagents and Materials
  • Analyte: Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (Purity ≥ 98%).

  • Solvents: LC-MS grade Methanol (MeOH), Water (H₂O), and Formic Acid (FA).

  • Causality Note: Methanol is strictly selected over acetonitrile as the organic modifier. The protic nature of methanol enhances the ionization efficiency of the TZD imide nitrogen and stabilizes the aminobenzoate radical anions in negative mode.

Sample Preparation
  • Primary Stock: Dissolve 1.0 mg of the analyte in 1.0 mL of DMSO to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:1000 in 50:50 MeOH:H₂O (v/v) containing 0.1% FA to achieve a final concentration of 1 µg/mL.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an amber glass LC vial.

System Suitability & Quality Control (Validation Gate)

Before acquiring data on the target analyte, the system must pass the following sequence:

  • Solvent Blank (MeOH:H₂O + 0.1% FA): Verifies the absence of background interference at m/z 267.04 and m/z 265.03.

  • QC Standard (Procaine, 1 µg/mL): Procaine is injected to verify mass accuracy (< 5 ppm error) and fragmentation efficiency. Procaine shares an aminobenzoate structural motif, making it an ideal surrogate to validate the collision cell energy transfer[3].

  • Post-Analyte Blank: Validates that the analyte does not cause source memory effects (carryover).

LC-MS/MS Instrumental Parameters
  • Column: C18 UHPLC column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: H₂O + 0.1% FA.

  • Mobile Phase B: MeOH + 0.1% FA.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization Mode: ESI+ and ESI- (Separate runs).

  • MS/MS Acquisition: Data-Dependent Acquisition (DDA) with Stepped Collision Energy (NCE: 15, 30, and 45 eV).

  • Causality Note: A stepped collision energy is mandatory. Low energy (15 eV) captures fragile peripheral losses (e.g., methanol from the ester), while high energy (45 eV) is required to forcefully cleave the robust TZD heterocyclic ring[2].

LC_MS_Workflow A 1. Sample Prep & QC Gating B 2. UHPLC Separation A->B C 3. ESI Source (+/- Modes) B->C D 4. Q-TOF MS/MS (Stepped NCE) C->D E 5. Fragmentation Annotation D->E

Caption: Self-validating LC-HRMS/MS workflow ensuring high mass accuracy and artifact-free data acquisition.

Structural Elucidation & Fragmentation Pathways

Positive Ion Mode (ESI+) Mechanisms

In positive ion mode, the molecule readily protonates at the secondary amine or the TZD carbonyl oxygens, yielding a robust precursor ion at m/z 267.0440 ([M+H]⁺). Upon collision-induced dissociation (CID), the molecule exhibits three primary competitive fragmentation pathways:

  • TZD Ring Scission: A characteristic retro-annulation of the TZD ring results in the neutral loss of isocyanic acid (HNCO, 43.0058 Da), yielding a fragment at m/z 224.0381 . This is a hallmark diagnostic ion for TZD-containing drugs[1].

  • Ester Cleavage: The methyl ester moiety undergoes a neutral loss of methanol (CH₃OH, 32.0262 Da) to form an acylium-like cation at m/z 235.0178 .

  • C5-N Bond Cleavage: The bond connecting the TZD ring to the aminobenzoate is highly labile. Cleavage with proton retention on the aromatic side yields the protonated methyl 4-aminobenzoate species at m/z 152.0712 . This ion further degrades via loss of methanol to yield m/z 120.0450 .

ESI_Pos M [M+H]+ m/z 267.0440 F1 [M+H - HNCO]+ m/z 224.0381 (TZD Ring Cleavage) M->F1 -43.0058 Da F2 [M+H - CH3OH]+ m/z 235.0178 (Ester Cleavage) M->F2 -32.0262 Da F3 [C8H10NO2]+ m/z 152.0712 (C5-N Cleavage) M->F3 C5-N Scission F4 [C7H6NO]+ m/z 120.0450 (Loss of CH3OH) F3->F4 -32.0262 Da

Caption: Primary ESI+ collision-induced dissociation (CID) pathways of the protonated precursor m/z 267.0440.

Negative Ion Mode (ESI-) Mechanisms

In negative mode, deprotonation occurs primarily at the acidic imide nitrogen of the TZD ring (pKa ~6.8), yielding an abundant [M-H]⁻ precursor at m/z 265.0283 .

  • Homolytic Radical Loss (Diagnostic): A highly specific fragmentation pathway for gas-phase negative ions of aminobenzoate esters is the homolytic cleavage of the alkyl-oxygen bond. This results in the loss of a methyl radical (•CH₃, 15.0235 Da), generating a stable distonic radical anion at m/z 250.0048 [4]. The extended conjugation of the aminobenzoate system stabilizes this radical[3].

  • TZD Ring Scission: Similar to positive mode, the deprotonated TZD ring expels HNCO, yielding m/z 222.0225 .

  • C5-N Bond Cleavage: Scission of the linker yields the deprotonated methyl 4-aminobenzoate fragment at m/z 150.0555 .

ESI_Neg M [M-H]- m/z 265.0283 F1 [M-H - •CH3]•- m/z 250.0048 (Homolytic Ester Cleavage) M->F1 -15.0235 Da F2 [M-H - HNCO]- m/z 222.0225 (TZD Ring Cleavage) M->F2 -43.0058 Da F3 [C8H8NO2]- m/z 150.0555 (C5-N Cleavage) M->F3 C5-N Scission

Caption: Primary ESI- collision-induced dissociation (CID) pathways highlighting the homolytic radical loss.

Quantitative Mass Spectrometry Data

The following tables summarize the exact monoisotopic masses, elemental compositions, and mass errors for the key diagnostic fragments. A mass error of < 5 ppm validates the proposed elemental compositions.

Table 1: Key ESI+ Fragment Ions (Precursor m/z 267.0440)

Fragment IdentityElemental CompositionTheoretical m/zNeutral Loss (Da)Structural Origin
Precursor Ion[C₁₁H₁₁N₂O₄S]⁺267.0440N/AProtonated Molecule
[M+H - CH₃OH]⁺[C₁₀H₇N₂O₃S]⁺235.017832.0262Ester Cleavage
[M+H - HNCO]⁺[C₁₀H₁₀NO₃S]⁺224.038143.0058TZD Ring Scission
Aminobenzoate[C₈H₁₀NO₂]⁺152.0712114.9728C5-N Linker Cleavage
Secondary Loss[C₇H₆NO]⁺120.0450146.9990Loss of CH₃OH from m/z 152

Table 2: Key ESI- Fragment Ions (Precursor m/z 265.0283)

Fragment IdentityElemental CompositionTheoretical m/zNeutral Loss (Da)Structural Origin
Precursor Ion[C₁₁H₉N₂O₄S]⁻265.0283N/ADeprotonated Molecule
[M-H - •CH₃]•⁻[C₁₀H₆N₂O₄S]•⁻250.004815.0235Homolytic Ester Cleavage
[M-H - HNCO]⁻[C₁₀H₈NO₃S]⁻222.022543.0058TZD Ring Scission
Aminobenzoate[C₈H₈NO₂]⁻150.0555114.9728C5-N Linker Cleavage

References

  • Alvarez-Sanchez, R., et al. "Mechanistic Studies on the Metabolic Scission of Thiazolidinedione Derivatives to Acyclic Thiols." Chemical Research in Toxicology, ACS Publications, 2005. URL:[Link]

  • Kassahun, K., et al. "Thiazolidinedione Bioactivation: A Comparison of the Bioactivation Potentials of Troglitazone, Rosiglitazone, and Pioglitazone Using Stable Isotope-Labeled Analogues and Liquid Chromatography Tandem Mass Spectrometry." Chemical Research in Toxicology, ACS Publications, 2006. URL:[Link]

  • Xia, H., et al. "Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters." Rapid Communications in Mass Spectrometry, 2016. URL:[Link]

Sources

Method

Application Note: A Protocol for the In Vivo Evaluation of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Abstract This document provides a detailed guide for the initial in vivo evaluation of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate, a member of the thiazolidinedione (TZD) class of compounds. Given the thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the initial in vivo evaluation of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate, a member of the thiazolidinedione (TZD) class of compounds. Given the therapeutic potential of TZDs as anti-diabetic, anti-inflammatory, and anti-cancer agents, establishing a robust and reproducible in vivo dosing protocol is a critical first step in preclinical development.[1][2][3] This guide addresses the primary challenge associated with this compound class—poor aqueous solubility—by outlining a systematic approach to formulation development.[4][5] We present a comprehensive, step-by-step protocol for evaluating the compound's acute anti-inflammatory activity using the carrageenan-induced paw edema model in rodents, a well-established and reliable method for preliminary efficacy screening.[6][7][8]

Introduction and Scientific Background

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate belongs to the thiazolidinedione (TZD), or glitazone, family of heterocyclic compounds.[9] The TZD scaffold is a privileged structure in medicinal chemistry, most famously recognized for its role in anti-diabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][10] Activation of PPARγ modulates gene transcription related to glucose and lipid metabolism, enhancing insulin sensitivity.[10] Beyond this, the TZD moiety has been investigated for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.[9][11]

A significant hurdle in the preclinical evaluation of novel TZD derivatives is their characteristic poor water solubility, which can lead to low and variable oral bioavailability.[5][12] Therefore, a successful in vivo study is contingent upon the development of an appropriate formulation that ensures consistent and adequate systemic exposure. This application note provides a framework for addressing this challenge, beginning with vehicle selection and formulation preparation, followed by a detailed protocol for a proof-of-concept efficacy study. The principles outlined herein are designed to be adaptable for further dose-ranging, pharmacokinetic, and toxicology studies required for an Investigational New Drug (IND) application.[13][14]

Pre-formulation and Vehicle Selection

The first critical step is to identify a suitable vehicle for administration. For poorly soluble compounds, the goal is to create a stable and homogenous solution or suspension that is safe for the test animals.[4] An initial solubility screening is essential.

Protocol 2.1: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of the test compound in common, pharmaceutically acceptable vehicles.

Methodology:

  • Dispense a pre-weighed amount (e.g., 5-10 mg) of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate into separate, clear glass vials.

  • Add a known volume (e.g., 1 mL) of each test vehicle (see Table 1) to a respective vial.

  • Agitate the vials vigorously using a vortex mixer for 2-5 minutes.

  • Place the vials on a rotating shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow them to reach equilibrium.[4]

  • After equilibration, visually inspect each vial for undissolved particles. If the compound has fully dissolved, add another pre-weighed amount and repeat the process to determine the saturation solubility.

  • For suspensions, assess the physical stability by observing the rate of settling and the ease of redispersion upon gentle agitation.

Table 1: Common Vehicles for In Vivo Formulation of Poorly Soluble Compounds

Vehicle Component Type Common Concentration Rationale & Considerations
Carboxymethylcellulose (CMC) Suspending Agent 0.5% - 1.0% (w/v) in water Increases viscosity to prevent rapid settling of particles in a suspension.
Tween® 80 / Polysorbate 80 Surfactant / Wetting Agent 0.1% - 0.5% (v/v) Reduces surface tension, improving the wettability of the drug particles and aiding in the formation of a uniform suspension.[5]
Polyethylene Glycol 400 (PEG 400) Co-solvent 10% - 50% (v/v) in water or saline Can significantly increase the solubility of many organic compounds.[15] Potential for vehicle-induced toxicity at higher concentrations.
Dimethyl Sulfoxide (DMSO) Co-solvent <10% (v/v) A powerful solvent, but must be used at low final concentrations due to potential toxicity. Often used in combination with other vehicles.

| Corn Oil / Sesame Oil | Lipid Vehicle | 100% | Suitable for highly lipophilic compounds. May enhance absorption through lipid pathways.[5][12] |

Protocol 2.2: Preparation of an Oral Suspension (Example)

Objective: To prepare a homogenous and dose-accurate suspension for oral gavage, assuming the compound is poorly soluble in simple aqueous vehicles. This protocol uses a standard vehicle of 0.5% CMC with 0.1% Tween® 80.

Materials:

  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (Test Article)

  • Carboxymethylcellulose sodium (low viscosity)

  • Tween® 80

  • Purified Water or Saline

  • Mortar and Pestle

  • Magnetic Stirrer and Stir Bar

  • Graduated Cylinders and Volumetric Flasks

Methodology:

  • Prepare the Vehicle:

    • In a beaker, slowly add 0.5 g of CMC to 100 mL of purified water while stirring continuously with a magnetic stirrer. Allow the CMC to fully hydrate (this may take several hours or can be expedited with gentle heating).

    • Once the CMC is dissolved, add 0.1 mL of Tween® 80 to the solution and mix thoroughly.

  • Calculate Required Quantities: Determine the total volume of suspension needed based on the number of animals, the dose level (mg/kg), the dosing volume (e.g., 10 mL/kg), and animal weights. Always prepare a slight excess (e.g., 20%) to account for transfer losses.

  • Prepare the Suspension:

    • Weigh the required amount of the test article.

    • Place the powder in a mortar.

    • Add a small volume of the prepared vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial for breaking down agglomerates and ensuring proper wetting of the particles.[4]

    • Gradually add the remaining vehicle to the paste while continuing to mix.

    • Transfer the entire mixture to a beaker or bottle and place it on a magnetic stirrer. Stir continuously to maintain a homogenous suspension.

  • Administration: Keep the suspension stirring continuously during the dosing procedure to prevent settling and ensure each animal receives the correct dose.

In Vivo Efficacy Protocol: Carrageenan-Induced Paw Edema

This model is a standard and widely used method for evaluating the acute anti-inflammatory activity of novel compounds.[7][16] The subcutaneous injection of carrageenan into the rodent paw induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of a drug's efficacy.

Workflow for In Vivo Anti-Inflammatory Screening

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization (7 days) formulate Test Article Formulation (Protocol 2.2) randomize Randomize Animals into Treatment Groups baseline Measure Baseline Paw Volume (t=0) randomize->baseline Day of Experiment dose Administer Test Article (Oral Gavage) baseline->dose induce Induce Inflammation (Carrageenan Injection) dose->induce 60 min post-dose measure Measure Paw Volume (t = 1, 2, 3, 4, 5 hr) induce->measure calculate Calculate Paw Edema & % Inhibition measure->calculate stats Statistical Analysis (e.g., ANOVA) calculate->stats report Report Findings stats->report

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol 3.1: Step-by-Step Methodology

Animals: Male Wistar rats (150-200 g) or Swiss albino mice (25-30 g). Animals should be acclimatized for at least one week under standard laboratory conditions (25±2°C, 12h light/dark cycle, with free access to food and water).[7]

Materials and Reagents:

Reagent/Material Specification
Test Article Suspension Prepared as per Protocol 2.2
Positive Control Indomethacin or Diclofenac (e.g., 10 mg/kg)
Vehicle Control e.g., 0.5% CMC + 0.1% Tween® 80
Carrageenan (lambda, Type IV) 1% (w/v) solution in sterile 0.9% saline
Plethysmometer For measuring paw volume
Oral Gavage Needles Appropriate size for the animal species

| Syringes (1 mL) | For dosing and carrageenan injection |

Procedure:

  • Fasting: Fast animals overnight (approx. 12-16 hours) before the experiment but allow free access to water.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group) as described in Table 2.

  • Baseline Measurement (t=0): Using a plethysmometer, measure and record the initial volume of the right hind paw of each animal.

  • Dosing: Administer the respective treatments (Vehicle, Positive Control, or Test Article) via oral gavage. The volume is typically 5-10 mL/kg depending on the animal's weight.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL (for rats) or 0.05 mL (for mice) of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume of each animal at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the volume of edema (swelling) at each time point:

      • Edema (mL) = Paw Volume at time 't' - Baseline Paw Volume

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Table 2: Example Experimental Grouping

Group Treatment Dose (mg/kg) Administration Route
1 Vehicle Control - Oral Gavage
2 Positive Control (Indomethacin) 10 Oral Gavage
3 Test Article 10 Oral Gavage
4 Test Article 30 Oral Gavage

| 5 | Test Article | 100 | Oral Gavage |

Data Interpretation and Next Steps

A statistically significant reduction in paw edema in the test article groups compared to the vehicle control group indicates potential anti-inflammatory activity. A dose-dependent response, where higher doses result in greater inhibition, provides stronger evidence of efficacy.[14]

Following a successful initial screening, subsequent steps in the preclinical evaluation should include:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to correlate plasma exposure with the observed pharmacological effect.[14][17]

  • Dose-Range Finding Toxicity Studies: To identify the maximum tolerated dose (MTD) and observe any potential adverse effects.[18]

  • Evaluation in Other Models: Depending on the intended therapeutic indication, the compound should be tested in more complex or chronic models, such as an alloxan-induced diabetic model for anti-diabetic activity or a cotton pellet-induced granuloma model for chronic inflammation.[1][16]

Conclusion

This application note provides a foundational, scientifically-grounded framework for the initial in vivo assessment of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. The success of any in vivo study with a poorly soluble compound hinges on meticulous formulation development to ensure consistent and reliable drug delivery. The carrageenan-induced paw edema model offers a rapid and quantitative method for demonstrating proof-of-concept anti-inflammatory activity. The data generated from this protocol will be instrumental in guiding further preclinical development and making informed decisions about the therapeutic potential of this novel thiazolidinedione derivative. All studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure data integrity and regulatory acceptance.[18][19]

References

  • Al-Ostath, A., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules, 27(23), 8234. Available at: [Link]

  • Datar, P. A., & Deokate, U. A. (2025, September 25). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. Pharmaceuticals, 18(10), 1332. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021, December 23). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Pharmaceuticals, 15(1), 1. Available at: [Link]

  • Husain, A., et al. (2025, October 31). Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. Journal of Applied Pharmaceutical Research, 13(4). Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Available at: [Link]

  • Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • de Albuquerque, J. G. L., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available at: [Link]

  • Talke, S., & Löbmann, K. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. Pharmaceutics, 14(3), 642. Available at: [Link]

  • Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Inotiv. (n.d.). The Ultimate Guide to Preclinical IND Studies. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (2025, August 11). Preclinical Research in Drug Development: From Toxicology to Translational Insights. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • Kaspady, M., et al. (2009). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Medicinal Chemistry Research, 18(7), 519-535. Available at: [Link]

  • Encyclopedia MDPI. (2022, October 18). Mechanism of Action of Thiazolidin-2,4-dione. Retrieved from [Link]

  • Siddiqui, N., et al. (2008). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Der Pharma Chemica, 24(2), 441-454.
  • Prakash, O., et al. (2012). 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Arabian Journal of Chemistry, 10, S1639-S1644. Available at: [Link]

  • Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Advances, 11(48), 30206-30235. Available at: [Link]

  • Shaik, S. P., et al. (2016). Synthesis and anticancer studies of 1-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)- benzenesulfonyl]-pyrrolidine-2-carboxylic acid derivatives. Chemistry & Biology Interface, 6(4), 221-233.
  • Shreyas, V., et al. (2020). Synthesis, in-silico Studies and Evaluation of Anticancer Activity of Some Novel Benzothiazole Substituted 4-Thiazolidinones. Indian Journal of Pharmaceutical Education and Research, 54(4), 1014-1025. Available at: [Link]

  • Milosavljević, S., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Pharmaceuticals, 15(2), 205. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. Arabian Journal of Chemistry, 15(8), 103986. Available at: [Link]

  • Milosavljević, S., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 26(23), 7356. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Investigation of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in Cell Culture Assays

Introduction: Unveiling the Potential of a Novel Thiazolidinedione Derivative The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Thiazolidinedione Derivative

The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory properties.[1][2][3] The compound, methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate, is a member of this versatile class. While specific biological data for this particular molecule is not extensively documented in current literature, its structural features suggest a potential for biological activity consistent with other TZD derivatives.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate the investigation of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in cell culture assays. The protocols detailed herein are designed as a robust starting point for characterizing its physicochemical properties, assessing its general cytotoxicity, and exploring its potential therapeutic applications based on the known pharmacology of the TZD scaffold.

The primary mechanism of action for many well-characterized TZDs involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating gene expression related to glucose and lipid metabolism, cell proliferation, and inflammation.[4][5] However, it is important to note that some TZD derivatives exert their effects through PPARγ-independent pathways.[1] Therefore, the experimental approach outlined in this document encompasses a broad strategy to elucidate the potential bioactivity of this novel compound.

Part 1: Foundational Protocols for Compound Handling and Initial Screening

A critical first step in the evaluation of any novel small molecule is the establishment of proper handling procedures and the determination of its effective concentration range. These foundational experiments are essential for the validity and reproducibility of all subsequent biological assays.

Physicochemical Characterization and Stock Solution Preparation

Accurate preparation of the compound stock solution is paramount for reliable experimental outcomes.[6]

Table 1: Physicochemical Properties of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₄S
Molecular Weight 282.28 g/mol
CAS Number 470691-50-0
Solubility To be determined empirically. Start with DMSO.General Practice
Purity As provided by the supplier.N/A

Protocol 1: Preparation of a Concentrated Stock Solution

  • Materials:

    • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Aseptically weigh a precise amount of the compound (e.g., 5 mg).

    • Transfer the powder to a sterile amber vial.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Determination of Optimal Working Concentration and Cytotoxicity

A dose-response assay is crucial to identify the concentration range that elicits a biological effect without causing overt cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8]

Protocol 2: MTT Cell Viability Assay

  • Materials:

    • Cell line of interest (e.g., a cancer cell line like MCF-7 or a macrophage cell line like RAW 264.7)

    • Complete cell culture medium

    • 96-well flat-bottom cell culture plates

    • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate stock solution (from Protocol 1)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of the compound in complete medium from the stock solution. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the cells for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[7]

    • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[7]

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

dot

G cluster_prep Compound Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Culture Medium stock->serial_dil add_compound Add Compound Dilutions to Cells serial_dil->add_compound seed Seed Cells in 96-well Plate incubate_attach Incubate 24h for Attachment seed->incubate_attach incubate_attach->add_compound incubate_treat Incubate for 24-72h add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate 2-4h add_mtt->incubate_formazan add_solubilization Add Solubilization Solution incubate_formazan->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance data_analysis Data Analysis (IC50) read_absorbance->data_analysis

Caption: Workflow for determining the IC₅₀ value using the MTT assay.

Part 2: Investigating Potential Anticancer Activity

TZD derivatives have been extensively studied for their anticancer properties, which are often mediated by the induction of cell cycle arrest and apoptosis.[1][2]

Cell Proliferation and Cycle Analysis

Beyond the MTT assay, which measures metabolic activity, direct cell counting or more specific proliferation assays can provide a clearer picture of the compound's effect on cell growth.

Protocol 3: Cell Proliferation Assay (Direct Cell Counting)

  • Materials:

    • Cell line of interest

    • 6-well or 12-well cell culture plates

    • Compound stock solution

    • Trypsin-EDTA

    • Hemocytometer or automated cell counter

    • Trypan blue solution (0.4%)

  • Procedure:

    • Seed cells in multi-well plates at a low density.

    • After 24 hours, treat the cells with the compound at various concentrations below the determined IC₅₀.

    • At different time points (e.g., 24, 48, 72 hours), trypsinize the cells.

    • Resuspend the cells in a known volume of medium.

    • Mix a small aliquot of the cell suspension with trypan blue and count the viable (unstained) cells using a hemocytometer or automated cell counter.

    • Plot cell number versus time for each concentration to assess the effect on proliferation.

Apoptosis Detection

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Protocol 4: Annexin V/PI Apoptosis Assay

  • Materials:

    • Cell line of interest

    • Compound stock solution

    • Annexin V-FITC/PI apoptosis detection kit

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the compound at concentrations around the IC₅₀ for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Part 3: Exploring Potential Anti-Inflammatory Effects

TZDs are known to possess anti-inflammatory properties, often through the modulation of cytokine production in immune cells.[11][12]

Protocol 5: Measurement of Pro-inflammatory Cytokines

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7 or THP-1)

    • Lipopolysaccharide (LPS)

    • Compound stock solution

    • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Procedure:

    • Seed macrophage cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a non-stimulated control.

    • Incubate for an appropriate time (e.g., 6-24 hours) to allow for cytokine production.

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's protocols.[13]

Part 4: Assessing Potential Antidiabetic Activity

The hallmark of many TZD drugs is their ability to enhance insulin sensitivity and glucose uptake in peripheral tissues.[4][6]

Protocol 6: In Vitro Glucose Uptake Assay

  • Materials:

    • Insulin-responsive cell line (e.g., differentiated 3T3-L1 adipocytes or L6 myotubes)

    • Glucose-free culture medium

    • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

    • Insulin

    • Compound stock solution

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Differentiate the cells into their mature phenotype (e.g., adipocytes or myotubes).

    • Treat the differentiated cells with the compound at various concentrations for a specified period (e.g., 24 hours).

    • Wash the cells and incubate them in a glucose-free medium.

    • Stimulate the cells with a sub-maximal concentration of insulin.

    • Add the labeled glucose analog and incubate for a short period (e.g., 10-30 minutes).

    • Wash the cells with ice-cold PBS to stop glucose uptake.

    • Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter (for ³H) or a fluorescence plate reader (for 2-NBDG).[14][15]

Part 5: Elucidating the Mechanism of Action: The PPARγ Signaling Pathway

Given that many TZDs act as PPARγ agonists, investigating the compound's effect on this pathway is a logical next step.

dot

PPAR_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_gene_expression Gene Regulation cluster_cellular_effects Cellular Outcomes TZD Thiazolidinedione (e.g., Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate) PPARg PPARγ TZD->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolism ↑ Glucose Uptake ↓ Insulin Resistance Gene_Transcription->Metabolism Proliferation ↓ Cell Proliferation ↑ Cell Cycle Arrest Gene_Transcription->Proliferation Apoptosis ↑ Apoptosis Gene_Transcription->Apoptosis Inflammation ↓ Pro-inflammatory Cytokine Production Gene_Transcription->Inflammation

Caption: Simplified PPARγ signaling pathway potentially activated by TZD derivatives.

To investigate the involvement of PPARγ, experiments such as reporter gene assays, Western blotting for PPARγ target proteins (e.g., CD36), or the use of a PPARγ antagonist (e.g., GW9662) in conjunction with the compound in the aforementioned assays can be employed.

Conclusion and Future Directions

The provided application notes and protocols offer a structured and comprehensive approach to the initial characterization of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in a cell culture setting. By systematically evaluating its cytotoxicity and exploring its potential anticancer, anti-inflammatory, and antidiabetic properties, researchers can build a foundational understanding of this novel compound's biological activity. It is imperative to remember that these are generalized protocols based on the broader class of thiazolidinediones, and optimization for specific cell lines and experimental conditions is highly recommended. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial in elucidating its therapeutic potential.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. This document provides in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields. The methodologies and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Reaction Overview and Mechanism

The synthesis of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate typically involves a multi-step process, often a one-pot or sequential reaction. A common approach is the condensation of methyl 4-aminobenzoate with an appropriate aldehyde and a sulfur-containing nucleophile, such as thioglycolic acid, to form the thiazolidinone ring. The reaction can be mechanistically viewed as an initial formation of a Schiff base (imine) between the aromatic amine and an aldehyde, followed by a cyclocondensation with thioglycolic acid.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a very low or no yield of the desired product?

A1: The most frequent issue is the failure of the initial Schiff base formation between methyl 4-aminobenzoate and the aldehyde component. This can be due to impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions such as temperature and pH. Another common culprit is the use of an inappropriate or deactivated catalyst.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: Besides unreacted starting materials, common side products include the intermediate Schiff base, self-condensation products of the aldehyde, and potential degradation products if the reaction is overheated or run for an extended period. The presence of water can also lead to hydrolysis of the ester group on methyl 4-aminobenzoate.

Q3: My product appears to be an insoluble solid that is difficult to purify. What are my options?

A3: Thiazolidinone derivatives can sometimes exhibit poor solubility. Purification can often be achieved by washing the crude solid with a series of solvents of increasing polarity to remove impurities.[1] Recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or ethanol may also be effective.[2] Column chromatography using a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is another common purification method.[3]

Q4: Can I use a different catalyst than what is specified in general protocols?

A4: Yes, the choice of catalyst can be critical and is often substrate-dependent. While weak bases like piperidine are common, Lewis acids such as zinc chloride (ZnCl₂) can also be employed to facilitate the cyclocondensation step.[4] The optimal catalyst should be determined through small-scale screening experiments.

III. In-Depth Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to address specific issues you may encounter during the synthesis.

Problem 1: Low Conversion of Starting Materials

Q: My reaction stalls, and I observe a significant amount of unreacted methyl 4-aminobenzoate and/or the aldehyde on my TLC. What should I investigate?

A: Low conversion is a multifaceted problem. Here’s a systematic approach to troubleshooting:

  • Reagent Purity: Ensure the purity of your starting materials. Methyl 4-aminobenzoate can oxidize over time, and aldehydes are prone to oxidation to carboxylic acids. Use freshly purified or commercially available high-purity reagents.

  • Catalyst Activity: If using a catalyst like piperidine or another amine, ensure it is not old or degraded. For Lewis acid catalysts like ZnCl₂, ensure they are anhydrous, as moisture can deactivate them.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating the mixture. Conversely, excessive heat can lead to side reactions and degradation, so optimization is key.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Protic solvents like ethanol can participate in hydrogen bonding and may be suitable for the Schiff base formation, while aprotic solvents may be better for the cyclization step. Consider screening different solvents such as ethanol, toluene, or DMF.[5]

  • Water Removal: The condensation reaction produces water as a byproduct. This water can shift the equilibrium back towards the reactants. Using a Dean-Stark apparatus to azeotropically remove water, particularly when using a solvent like toluene, can significantly improve the yield.[6]

Problem 2: Formation of Multiple Products and Impurities

Q: My crude product is a complex mixture. How can I minimize the formation of side products?

A: The key to a clean reaction is controlling the reaction conditions and stoichiometry.

  • Stoichiometry: Ensure you are using the correct molar ratios of your reactants. An excess of the aldehyde can lead to self-condensation products.

  • Order of Addition: In some cases, the order in which the reagents are added can influence the outcome. For a one-pot synthesis, it is common to first mix the amine and aldehyde to form the Schiff base before adding the thioglycolic acid.[5]

  • Reaction Time and Temperature: Monitor the reaction progress by TLC. Prolonged reaction times or excessive temperatures can lead to the formation of byproducts. Once the desired product is formed, quench the reaction to prevent further transformations.

Problem 3: Difficulty in Product Isolation and Purification

Q: I have a solid precipitate, but I am unsure if it is my product, and it is difficult to handle. What are the best practices for isolation?

A: Proper workup and purification are crucial for obtaining a high-purity product.

  • Initial Workup: After the reaction is complete, cool the reaction mixture and pour it onto crushed ice or into cold water.[1] This often helps to precipitate the crude product.

  • Washing: Wash the filtered solid with a non-polar solvent like hexane to remove non-polar impurities, followed by a more polar solvent like cold ethanol or water to remove more polar impurities.

  • Recrystallization: If the product is still impure, recrystallization is a powerful purification technique. Experiment with different solvents or solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Column Chromatography: For challenging separations, column chromatography is the method of choice. A typical solvent system would be a gradient of ethyl acetate in hexane.

IV. Experimental Protocol and Workflow

The following is a representative experimental protocol for the synthesis of a thiazolidinone derivative, which can be adapted for the synthesis of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate.

Step-by-Step Methodology:

  • Schiff Base Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-aminobenzoate (1 equivalent) and a suitable aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as a few drops of piperidine or glacial acetic acid.

  • Reaction: Reflux the mixture for 1-2 hours, monitoring the formation of the Schiff base by TLC.

  • Cyclocondensation: To the reaction mixture, add thioglycolic acid (1.1 equivalents) and a catalytic amount of anhydrous zinc chloride.

  • Reaction Continuation: Continue to reflux the mixture for an additional 4-6 hours. Monitor the disappearance of the Schiff base and the formation of the product by TLC.

  • Isolation: After the reaction is complete, cool the flask to room temperature and pour the contents into a beaker of ice water with stirring.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash it sequentially with water and cold ethanol.

  • Drying and Purification: Dry the crude product in a vacuum oven. If necessary, purify the product by recrystallization from a suitable solvent or by column chromatography.

Visual Workflow:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification Methyl 4-aminobenzoate Methyl 4-aminobenzoate Schiff Base Formation Schiff Base Formation Methyl 4-aminobenzoate->Schiff Base Formation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base Formation Thioglycolic Acid Thioglycolic Acid Cyclocondensation Cyclocondensation Thioglycolic Acid->Cyclocondensation Schiff Base Formation->Cyclocondensation Precipitation Precipitation Cyclocondensation->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying & Further Purification Drying & Further Purification Filtration & Washing->Drying & Further Purification Final Product Final Product Drying & Further Purification->Final Product

Caption: A generalized workflow for the synthesis of thiazolidinone derivatives.

V. Impact of Reaction Parameters on Yield

The following table summarizes the influence of key experimental parameters on the yield of the target product.

ParameterLow Yield IndicationHigh Yield StrategyRationale
Temperature Incomplete reaction at low temperatures; degradation at high temperatures.Optimize temperature (e.g., gentle reflux).Provides sufficient activation energy without causing decomposition.
Catalyst Low conversion rate.Screen different catalysts (e.g., piperidine, ZnCl₂).The appropriate catalyst accelerates the rate-limiting step.[4]
Solvent Poor solubility of reactants; unfavorable equilibrium.Use a solvent that dissolves reactants and allows for water removal (e.g., toluene with a Dean-Stark trap).[6]Solvent polarity affects reaction kinetics and equilibrium.
Reaction Time Incomplete reaction.Monitor reaction by TLC and quench upon completion.Maximizes product formation while minimizing side reactions.
Water Content Reversible reaction leading to low yield.Use anhydrous reagents and solvents; remove water as it forms.Le Chatelier's principle: removing a product drives the reaction forward.

VI. References

  • Der Pharma Chemica. (2011). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam.

  • American Journal of Chemistry. (2012). Synthesis of Some New Functionalized Bis-thiazolidin-5-one and Bis-thiazolidin-4-one Derivatives.

  • Molecules. (2021). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.

  • Oriental Journal of Chemistry. (2025). Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity.

  • ResearchGate. (n.d.). Synthesis of 5‐thiazolidinone derivatives.

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Synthesis of Substituted Thiazolidinone Derivatives and Study on their Activity.

  • ResearchGate. (2020). Synthesis and Study Biological Activity of Some New Substituted Thiazolidin-4-one Derivatives.

  • IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone.

  • Medicinal Chemistry. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles.

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Review on Recent developments and biological activities of 2, 4-thiazolidinediones.

  • Impact Factor. (2019). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives.

  • Rasayan Journal of Chemistry. (2009). Synthesis and Analgesic Activity of Some New Substituted Aryl-4-Thiazolidinones.

  • Biosciences Biotechnology Research Asia. (2008). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine.

  • Molecules. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.

  • Organic and Medicinal Chemistry Letters. (2011). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives.

  • Der Pharma Chemica. (2012). Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity.

  • Beilstein Journal of Organic Chemistry. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids.

  • ChemicalBook. (n.d.). Methyl 4-aminobenzoate synthesis.

  • Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report.

  • NextSDS. (n.d.). METHYL 4-((2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)AMINO)BENZOATE.

  • Molecules. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry.

  • ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.

Sources

Optimization

Technical Support Center: Stability of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate when stored and used in dimethyl sulfoxide (DMSO). As a scientist, you understand that the stability of your compound is paramount for reproducible and reliable experimental outcomes. This document is structured to help you diagnose and resolve potential degradation issues, ensuring the integrity of your research.

I. Understanding the Molecule and the Solvent

Before delving into troubleshooting, it is crucial to understand the chemical nature of both the compound of interest and the solvent.

Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is a multi-functionalized molecule. For the purpose of this guide, we will consider three key reactive sites:

  • The 2,4-dioxo-1,3-thiazolidinone (TZD) Ring: This heterocyclic moiety is known to be susceptible to hydrolysis and oxidative ring-opening.[1][2]

  • The Secondary Amine Linker: Secondary amines can be targets for oxidation or other reactions, especially under non-ideal storage conditions.

  • The Methyl Benzoate Ester: Ester functionalities are prone to hydrolysis, which can be catalyzed by trace amounts of water, acid, or base in the DMSO.

Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, widely used for its ability to dissolve a broad range of compounds. However, it is not always an inert bystander. DMSO can contain water, which can facilitate hydrolysis. Under certain conditions, DMSO itself can act as an oxidant or participate in methylation reactions.[3][4][5]

II. Troubleshooting Guide: Diagnosing Degradation

This section is designed to help you identify the root cause of observed instability with your methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in DMSO.

Question: I am seeing a loss of my parent compound peak and the appearance of new, more polar peaks in my HPLC/LC-MS analysis after storing my stock solution in DMSO. What could be happening?

Answer: This is a classic sign of degradation. Based on the structure of your molecule, there are two primary suspects for the formation of more polar species:

  • Ester Hydrolysis: The most likely initial degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is often catalyzed by residual water in the DMSO. The resulting carboxylic acid is significantly more polar and will have a shorter retention time on a reverse-phase HPLC column.

  • TZD Ring Opening: A more complex degradation pathway involves the opening of the thiazolidinedione ring. This can be initiated by oxidation of the sulfur atom within the ring, leading to a cascade of reactions that ultimately cleave the ring structure.[1] The resulting products would be acyclic and contain polar functional groups like thiols and isocyanates, which would then be further hydrolyzed.

Question: My compound's activity has decreased over time, but my HPLC-UV analysis at a single wavelength still shows a major peak. What could be the issue?

Answer: This scenario suggests that a degradation product may be co-eluting with your parent compound or has a very similar UV absorbance profile at the wavelength you are monitoring. Here are some possibilities and troubleshooting steps:

  • Subtle Structural Changes: Degradation may not always result in a significant change in polarity. For example, reactions involving the secondary amine or modifications to the TZD ring that do not result in ring-opening might produce a product with a similar retention time.

  • Use of a Diode Array Detector (DAD) or Mass Spectrometry (MS):

    • A DAD will allow you to examine the full UV-Vis spectrum across your peak. A change in the spectrum, even if the peak shape at a single wavelength looks acceptable, is a strong indicator of impurity.

    • LC-MS is the most definitive tool here. A mass spectrometer will reveal if the mass-to-charge ratio (m/z) of the species under your chromatographic peak corresponds to your intact compound. The presence of other m/z values indicates co-eluting degradation products.

Question: I've noticed a slight color change (e.g., yellowing) in my DMSO stock solution upon storage. Is this a cause for concern?

Answer: Yes, a color change is often an indicator of chemical degradation. While DMSO itself can sometimes have impurities that cause coloration, a change in a previously colorless solution of your compound suggests the formation of new chromophores. This could be due to oxidative degradation pathways involving the aromatic ring system or the TZD moiety. It is highly recommended to re-analyze any discolored solution by LC-MS to identify potential degradation products before use.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for my methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in DMSO stock solution?

A1: For long-term storage, it is recommended to store aliquots at -80°C. For short-term storage (i.e., a few weeks), -20°C is generally acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation by introducing moisture and promoting precipitation/re-dissolution cycles.

Q2: Does the quality of the DMSO matter?

A2: Absolutely. Always use anhydrous, high-purity DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water can then participate in the hydrolysis of the ester or the TZD ring of your compound.

Q3: I have to make fresh dilutions for my experiments. What is the best practice?

A3: It is always best to prepare fresh dilutions from a frozen stock aliquot for each experiment. Avoid storing dilute solutions in aqueous buffers for extended periods, as the compound is likely to be much less stable in these conditions compared to a concentrated DMSO stock.

Q4: Can DMSO react directly with my compound?

A4: While less common under standard storage conditions, DMSO can act as a reactant. For instance, in the presence of an acid or base catalyst, DMSO can methylate amines.[7] It can also act as a mild oxidant.[3][4] While these reactions are less likely in a neutral stock solution, it is a possibility to consider if you observe unexpected degradation products, especially if your compound has been exposed to acidic or basic conditions.

IV. Experimental Protocols & Data Presentation

To ensure the integrity of your compound, it is crucial to perform a stability assessment.

Protocol 1: Small Molecule Stability Assessment in DMSO via HPLC-UV

Objective: To determine the stability of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in DMSO at various temperatures over time.

Materials:

  • Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV or DAD detector

  • Analytical balance and volumetric flasks

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquoting: Dispense the stock solution into multiple single-use aliquots in microcentrifuge tubes.

  • Time-Zero Analysis (T=0): Immediately take one aliquot, dilute it to a suitable concentration for HPLC analysis (e.g., 50 µM) with your mobile phase, and inject it into the HPLC system. Record the peak area of the parent compound. This will serve as your 100% reference.

  • Storage: Store the remaining aliquots at different temperatures: Room Temperature (RT), 4°C, -20°C, and -80°C.

  • Time-Point Analysis: At designated time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from each temperature condition. Allow it to thaw completely and come to room temperature.

  • Sample Preparation and Analysis: Dilute the aliquot to the same concentration as the T=0 sample and analyze by HPLC using the same method.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

Storage Temp.T=0 (Peak Area)T=24h (% Remaining)T=1 week (% Remaining)T=1 month (% Remaining)
Room Temp.100
4°C100
-20°C100
-80°C100
This table should be populated with your experimental data.
Visualization of Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in non-ideal DMSO storage conditions.

DegradationPathways Parent Methyl 4-[(2,4-dioxo-1,3-thiazolidin- 5-yl)amino]benzoate Hydrolysis_Product 4-[(2,4-Dioxo-1,3-thiazolidin- 5-yl)amino]benzoic Acid Parent->Hydrolysis_Product + H2O (Ester Hydrolysis) Ring_Opened_Product Acyclic Degradation Products Parent->Ring_Opened_Product + [O] (TZD Ring Oxidation/ Scission)

Caption: Potential degradation pathways of the parent compound in DMSO.

Recommended Workflow for Compound Stability Assessment

This workflow provides a logical sequence of steps for investigating and mitigating compound stability issues.

StabilityWorkflow cluster_investigation Investigation cluster_mitigation Mitigation cluster_validation Validation Observe Observe Instability (e.g., new peaks, activity loss) Analyze Analyze by LC-MS (Confirm mass of parent and identify degradants) Observe->Analyze Hypothesize Hypothesize Degradation Pathway (Hydrolysis, Oxidation, etc.) Analyze->Hypothesize Solvent Use Anhydrous High-Purity DMSO Hypothesize->Solvent Storage Aliquot and Store at -80°C Hypothesize->Storage Handling Minimize Freeze-Thaw Cycles & Prepare Fresh Dilutions Hypothesize->Handling Reassess Perform Stability Study (Protocol 1) Solvent->Reassess Storage->Reassess Handling->Reassess Confirm Confirm Stability Under Optimized Conditions Reassess->Confirm

Caption: A systematic workflow for troubleshooting compound instability.

V. Conclusion

The stability of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate in DMSO is critical for the validity of your experimental results. By understanding the potential degradation pathways involving the methyl ester and the thiazolidinedione ring, you can take proactive steps to mitigate these issues. The use of high-purity anhydrous DMSO, proper storage at -80°C in single-use aliquots, and routine analytical verification are the cornerstones of maintaining the integrity of your valuable research compounds.

VI. References

  • Cai, S. Q., Zhang, K. F., & Cai, X. H. (2022). Recent Advances in Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant. Current Organic Chemistry, 26(2), 91-121. Available at: [Link]

  • Royal Society of Chemistry. "Beyond the solvent role: discovery of DMSO as a versatile radical reagent for organic transformations." (2025). Available at: [Link]

  • Wikipedia. "Dimethyl sulfoxide." Available at: [Link]

  • He, K., et al. (2005). Mechanistic Studies on the Metabolic Scission of Thiazolidinedione Derivatives to Acyclic Thiols. Chemical Research in Toxicology, 18(5), 835-843. Available at: [Link]

  • Saeedi, M., & Ghafouri, H. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 24(15), 2759. Available at: [Link]

  • Kennedy, M. C., et al. (2013). Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. Toxicology in Vitro, 27(5), 1477-1484. Available at: [Link]

  • Okuyama, T., & Jencks, W. P. (1988). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Journal of the American Chemical Society, 110(15), 5062-5069. Available at: [Link]

  • ResearchGate. "Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance." (2014). Available at: [Link]

  • ResearchGate. "Thiazolidinediones: Recent Development in Analytical Methodologies." (2023). Available at: [Link]

  • OUCI. "Thiazolidinediones: Recent Development in Analytical Methodologies." (2023). Available at: [Link]

  • Arnett, E. M., & Dabbagh, A. G. (1982). Specific effects of dimethyl sulfoxide on the relative basicities of aliphatic amines. Journal of the American Chemical Society, 104(15), 4269-4271. Available at: [Link]

  • ResearchGate. "Mechanism of thiazolidinedione ring synthesis from thiourea and chloroacetic acid." (2023). Available at: [Link]

  • Organic Chemistry Portal. "Dimethyl sulfoxide, DMSO." Available at: [Link]

  • PubMed. "Thiazolidinediones: Recent Development in Analytical Methodologies." (2024). Available at: [Link]

  • Wang, C., & Xiao, J. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 53(2), 597-600. Available at: [Link]

  • NextSDS. "METHYL 4-((2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)AMINO)BENZOATE." Available at: [Link]

  • Atkinson, B. N., & Williams, J. M. J. (2014). Dimethylsulfoxide as an N-Methylation Reagent for Amines and Aromatic Nitro Compounds. ChemCatChem, 6(2), 379-382. Available at: [Link]

  • PubChemLite. "Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (C11H10N2O4S)." Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. "Analytical Methods." (2023). Available at: [Link]

  • National Center for Biotechnology Information. "Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2." (1990). Available at: [Link]

  • ResearchGate. "Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO as a Methyl Source." (2015). Available at: [Link]

  • MDPI. "Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids." (2018). Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. Arabian Journal of Chemistry, 15(1), 103521. Available at: [Link]

  • PubMed. "Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process." (2014). Available at: [Link]

  • ResearchGate. "Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes." (2011). Available at: [Link]

  • National Center for Biotechnology Information. "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications." (2021). Available at: [Link]

  • National Center for Biotechnology Information. "5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry." (2014). Available at: [Link]

  • The Journal of Organic Chemistry. "SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones." (2021). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Welcome to the technical support center for the crystallization of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the crystallization of this important thiazolidinedione derivative. Our goal is to equip you with the knowledge to overcome common challenges and optimize your crystallization processes for high-purity, high-yield results.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate.

Issue 1: The compound has "oiled out" and will not crystallize.

Q: My synthesis resulted in a viscous oil instead of solid crystals. What are the primary causes and how can I induce crystallization?

A: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, or the temperature is above the melting point of the solute in the chosen solvent system.

Causality and Solutions:

  • High Supersaturation: Rapidly cooling the solution or adding an anti-solvent too quickly can generate a level of supersaturation that favors the formation of an amorphous oil over an ordered crystal lattice.[1][2]

    • Solution: Employ a slower cooling rate to allow molecules sufficient time to orient themselves into a crystal lattice. When using an anti-solvent, add it dropwise to the stirred solution, ideally at a slightly elevated temperature, to maintain a controlled level of supersaturation.

  • Inappropriate Solvent Choice: The chosen solvent may have too high of a solvating power, even at lower temperatures, preventing the solute from precipitating.

    • Solution: Experiment with solvent systems where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., water, hexane) often provides the necessary control over solubility.[3][]

  • Presence of Impurities: Impurities can interfere with the crystal lattice formation, leading to oiling out.[3][5]

    • Solution: Ensure the purity of your starting material. If necessary, perform a preliminary purification step such as column chromatography before attempting crystallization.

Step-by-Step Protocol to Induce Crystallization from an Oil:

  • Attempt to Re-dissolve: Gently warm the oil and solution mixture until the oil redissolves completely.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath and allowing it to cool to ambient temperature over several hours).

  • Scratching: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution.[6][7] This provides a template for crystal growth and is a powerful technique for controlling polymorphism.[7]

  • Anti-Solvent Addition: If the above steps fail, slowly add an anti-solvent in which your compound is insoluble until turbidity is observed. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the solution to stand undisturbed.

Issue 2: Poor crystal quality, small particle size, or low yield.

Q: I am obtaining crystals, but they are very fine needles or an amorphous powder, resulting in difficult filtration and low isolated yield. How can I improve crystal size and morphology?

A: The size and shape (habit) of crystals are influenced by the rates of nucleation and crystal growth.[1] Fine particles often result from rapid nucleation, where many small crystals form simultaneously, leaving less solute for the growth of larger crystals.

Causality and Solutions:

  • Rapid Nucleation: High levels of supersaturation favor nucleation over crystal growth.[]

    • Solution: Maintain a lower level of supersaturation. This can be achieved by slowing down the cooling rate, reducing the rate of solvent evaporation, or using a more gradual anti-solvent addition. The goal is to remain in the metastable zone where crystal growth is favored over nucleation.

  • Solvent Effects: The solvent system can significantly impact crystal habit.

    • Solution: Screen a variety of solvents and solvent mixtures. Polar solvents may favor the growth of certain crystal faces over others, leading to different morphologies. For thiazolidinedione derivatives, solvents like ethanol, methanol, and mixtures with water or ethyl acetate have been reported.[8][9][10]

  • Agitation: The stirring rate can affect crystal size.

    • Solution: While adequate mixing is necessary to maintain a homogenous solution, excessive agitation can lead to secondary nucleation and particle breakage.[11] Experiment with different stirring speeds to find an optimal balance.

ParameterTo Promote Larger CrystalsTo Promote Smaller Crystals
Cooling Rate SlowFast
Supersaturation LowHigh
Agitation Gentle / ModerateVigorous
Seeding Low amount of seedsHigh amount of seeds
Issue 3: Inconsistent results and potential polymorphism.

Q: My crystallization process yields different crystal forms (e.g., needles one day, plates the next) with varying properties. How can I control polymorphism?

A: Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical concern in pharmaceutical development as different polymorphs can have different solubility, stability, and bioavailability.[6][7] Thiazolidinone derivatives have been noted to exhibit polymorphism.[12]

Causality and Solutions:

  • Thermodynamic vs. Kinetic Control: Different crystallization conditions (temperature, solvent, supersaturation) can favor the formation of either a thermodynamically stable form or a metastable (kinetically favored) form.

    • Solution: The most effective way to ensure the formation of a desired polymorph is through seeding .[6][7] By introducing seed crystals of the desired form into a supersaturated solution, you provide a template for growth, bypassing the stochastic nature of primary nucleation.

  • Solvent Choice: The choice of solvent can dictate which polymorph is preferentially formed.

    • Solution: Conduct a polymorph screen using a variety of solvents with different polarities and hydrogen bonding capabilities. This will help identify the conditions that consistently produce the desired crystal form.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the crystallization of methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate?

A1: Based on the structure and known behavior of similar thiazolidinedione derivatives, a good starting point for solvent screening would include:

  • Alcohols: Ethanol and methanol are often effective solvents for dissolving the compound upon heating.[8][9]

  • Esters: Ethyl acetate can be a good choice.

  • Ketones: Acetone may also be a suitable solvent.

  • Anti-solvents: Water and non-polar solvents like hexanes or heptane are commonly used as anti-solvents.

A systematic approach would involve dissolving the compound in a small amount of a "good" solvent at an elevated temperature and then employing one of the common crystallization techniques.[3]

Q2: What are the primary crystallization techniques applicable to this compound?

A2: The three main techniques to consider are:

  • Cooling Crystallization: This involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[3] This method is effective for compounds with a significant temperature-dependent solubility.

  • Anti-Solvent Crystallization: In this method, a solvent in which the compound is poorly soluble (the anti-solvent) is added to a solution of the compound, reducing its solubility and causing it to crystallize.[3][] This technique is useful for controlling crystal size and morphology.[3]

  • Evaporation Crystallization: This involves allowing the solvent to slowly evaporate from the solution, which increases the solute concentration and leads to crystallization.[3] This is typically a slower method, often yielding high-quality single crystals suitable for X-ray diffraction.

Crystallization_Technique_Selection start Start: Dissolved Compound solubility_check High Temperature-Dependent Solubility? start->solubility_check cooling Cooling Crystallization solubility_check->cooling  Yes anti_solvent_check Suitable Anti-Solvent Available? solubility_check->anti_solvent_check  No end End: Crystalline Product cooling->end anti_solvent Anti-Solvent Crystallization anti_solvent_check->anti_solvent  Yes evaporation Evaporation Crystallization anti_solvent_check->evaporation  No anti_solvent->end evaporation->end

Caption: Decision workflow for selecting a crystallization method.

Q3: How can I perform a basic solvent screening experiment?

A3: A small-scale screening can efficiently identify promising solvent systems.

Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small, accurately weighed amount of your compound (e.g., 10-20 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, hexane) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • Heating: For vials where the compound was poorly soluble at room temperature, gently heat the mixture (e.g., to 50-60°C) and continue adding the solvent dropwise until the solid dissolves. Note the solubility at the higher temperature.

  • Cooling: Allow the vials that required heating to cool slowly to room temperature, and then place them in a refrigerator or ice bath.

  • Observation: Observe the vials for crystal formation. Note the quality and morphology of any precipitate. An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature.

Troubleshooting_Workflow start Problem Encountered issue_type What is the issue? start->issue_type oiling_out Oiling Out issue_type->oiling_out No Crystals, Oil Formed poor_quality Poor Crystal Quality/ Low Yield issue_type->poor_quality Fine Powder/Needles polymorphism Inconsistent Crystal Form (Polymorphism) issue_type->polymorphism Different Forms oiling_solutions Reduce Supersaturation: - Slower Cooling - Slow Anti-Solvent Addition - Re-screen Solvents - Check Purity oiling_out->oiling_solutions quality_solutions Optimize Growth Conditions: - Slower Crystallization Rate - Screen Solvents for Habit - Optimize Agitation - Use Seeding poor_quality->quality_solutions polymorphism_solutions Control Crystal Form: - Use Seeding (Most Reliable) - Strict Control of Temp/Solvent - Conduct Polymorph Screen polymorphism->polymorphism_solutions induce_crystallization Induce Crystallization: - Scratching - Seeding oiling_solutions->induce_crystallization end Optimized Process induce_crystallization->end quality_solutions->end polymorphism_solutions->end

Caption: A general troubleshooting decision tree for crystallization issues.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • IntechOpen. (2022, June 9). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]

  • PMC. (n.d.). Pharmacogenomics and pharmacogenetics of thiazolidinediones: role in diabetes and cardiovascular risk factors. [Link]

  • Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services. [Link]

  • MIT. (n.d.). First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Prime Scholars. (n.d.). Study on the aggregation-tendency of 4- thiazolidinone derivatives. [Link]

  • Desai, et al. (2016, March 29). solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. [Link]

  • MDPI. (2023, June 20). Correlation between PPARG Pro12Ala Polymorphism and Therapeutic Responses to Thiazolidinediones in Patients with Type 2 Diabetes: A Meta-Analysis. [Link]

  • MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library. [Link]

  • SciSpace. (2022, July 5). Synthesis of Thiazolidinedione Compound Library. [Link]

  • (n.d.). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. [Link]

  • Taylor & Francis. (2021, June 3). Full article: Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. [Link]

  • PMC. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. [Link]

  • PMC. (n.d.). Crystal structure of (±)-3-[(benzo[d][3][6]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl). [Link]

  • NextSDS. (n.d.). METHYL 4-((2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)AMINO)BENZOATE. [Link]

  • PubChemLite. (n.d.). Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate (C11H10N2O4S). [Link]

  • MDPI. (2025, September 25). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. [Link]

  • MDPI. (2000, September 5). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]

  • NextSDS. (n.d.). 4-METHYL-1,3-THIAZOL-5-YL)BENZOATE — Chemical Substance Information. [Link]

  • (n.d.). Synthesis of Some New Functionalized Bis-thiazolidin-5-one and Bis-thiazolidin-4-one Derivatives. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Ensuring Reproducibility in Thiazolidinone Assays: The Case of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Introduction The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Its derivatives h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2][3] Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate belongs to this versatile class, making it a compound of significant interest for drug discovery pipelines.

However, the promise of any lead compound can only be realized through robust, reproducible data. The well-documented "reproducibility crisis" in preclinical research highlights that a significant portion of published findings cannot be replicated, wasting billions of dollars annually and impeding scientific progress.[4] This guide provides a comprehensive framework for developing and executing reproducible assays for thiazolidinone derivatives, using Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate as a central example. We will move beyond simple protocols to explore the causality behind experimental choices, empowering researchers to build self-validating systems for generating trustworthy and reliable data.

Part 1: The Foundational Pillars of Assay Reproducibility

Reproducibility is not achieved by chance; it is engineered through meticulous control over every experimental variable. For a compound like Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate, four pillars form the foundation of a reliable assay.

Pillar 1: Analyte and Reagent Integrity

The most common source of variability begins with the materials themselves. The structural integrity and purity of the test compound are paramount. Thiazolidinones are often synthesized via methods like Knoevenagel condensation, which can lead to side products or unreacted starting materials if not perfectly executed.[5]

  • Compound Identity & Purity: Before any biological assay, the identity and purity of each new batch of the compound must be confirmed. High-Performance Liquid Chromatography (HPLC) should be used to determine purity (ideally >95%), while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the chemical structure.[6][7]

  • Biological Reagents: Cell lines must be authenticated using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination, which can completely invalidate results.[4] Similarly, enzymes or other proteins should be of the highest purity, and their activity validated for each new lot.[8]

  • Handling and Storage: Reagents, especially biological ones, are susceptible to degradation.[9] Adherence to recommended storage conditions (e.g., -80°C for samples), minimizing freeze-thaw cycles by preparing single-use aliquots, and using low protein binding tubes are critical, controllable factors.[9]

Pillar 2: Rational Assay Design and Optimization

The choice of assay and its subsequent optimization are critical for generating a meaningful and reproducible result. Many thiazolidinone derivatives are flagged as Pan Assay Interference Compounds (PAINS) due to their chemical reactivity, which can cause false positives.[5] A well-designed assay mitigates these risks.

  • Selecting the Right Readout: The detection method must be robust. For instance, fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) are often more stable and less prone to interference from colored or fluorescent compounds than simple absorbance or fluorescence intensity assays.[10]

  • Kinetic Validation: For enzyme assays, it is crucial to ensure the reaction is in the linear range with respect to both time and enzyme concentration.[10] This ensures that observed inhibition is a true reflection of the compound's activity and not an artifact of substrate depletion or enzyme instability.

  • Controls, Controls, Controls: A self-validating assay includes a battery of controls.

    • Positive Control: A known inhibitor or agonist to confirm the assay is working.

    • Negative Control: Vehicle (e.g., DMSO) only, to define the baseline.

    • Counter-screens: To identify and exclude artifacts and PAINS behavior.

cluster_Pillars Pillars of Assay Reproducibility Reagent Integrity Reagent Integrity Reproducible Result Reproducible Result Reagent Integrity->Reproducible Result Assay Design Assay Design Assay Design->Reproducible Result System Control System Control System Control->Reproducible Result Operator & Data Operator & Data Operator & Data->Reproducible Result

Caption: The Four Pillars of Assay Reproducibility.

Pillar 3: System and Environmental Control

The instrumentation and the laboratory environment are often overlooked sources of variability.[8]

  • Instrument Calibration: Plate readers, liquid handlers, and incubators must be regularly calibrated and maintained according to manufacturer specifications.[9]

  • Environmental Stability: Temperature and humidity fluctuations can significantly impact enzyme kinetics and cell health. Assays should be performed in a controlled environment.[9]

Pillar 4: The Human Factor and Data Integrity

Even with perfect reagents and systems, human variability can introduce errors.

  • Standard Operating Procedures (SOPs): A detailed, unambiguous SOP for every protocol is essential to ensure consistency between different operators and over time.

  • Training: All personnel must be thoroughly trained not only on the "how" but also the "why" of each step in the protocol.

  • Data Analysis: The methods for data analysis, including curve fitting for IC50 determination and statistical tests, must be standardized and consistently applied.

Part 2: Case Study - A Reproducible Cytotoxicity Assay for Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate

Given the frequent evaluation of thiazolidinones as anticancer agents, we will use a cellular cytotoxicity assay (MTT) against the Caco-2 colon cancer cell line as a case study.[11] This workflow is designed to be self-validating.

Experimental Workflow: MTT Cytotoxicity Assay

cluster_Workflow MTT Assay Workflow A 1. Cell Seeding (5x10³ cells/well) B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Serial Dilution) B->C D 4. Incubation (48h, 37°C, 5% CO₂) C->D E 5. MTT Addition (10µL, 5mg/mL) D->E F 6. Incubation (4h, 37°C, 5% CO₂) E->F G 7. Solubilization (100µL DMSO) F->G H 8. Absorbance Reading (570 nm) G->H I 9. Data Analysis (IC50 Calculation) H->I

Caption: Standardized workflow for an MTT cytotoxicity assay.

Detailed Protocol
  • Pre-Assay Validation:

    • Confirm the purity of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is >95% via HPLC.

    • Confirm Caco-2 cells are from a validated source (e.g., ATCC) and are free of mycoplasma.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in recommended media and conditions.

    • Harvest cells at ~80% confluency.

    • Seed 5,000 cells in 100 µL of media per well in a 96-well plate. Incubate for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform a serial dilution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be constant and non-toxic (e.g., <0.5%).

    • Replace the media in the cell plate with 100 µL of the compound-containing media. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

    • Incubate for 48 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours, allowing for formazan crystal formation.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm on a calibrated plate reader.

  • Quality Control and Data Analysis:

    • Calculate the Z' factor for the plate using positive and negative controls. A Z' factor ≥ 0.5 indicates a robust and reliable assay.[10]

    • Normalize the data to the vehicle control (100% viability) and plot the dose-response curve.

    • Calculate the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).

Comparison of Assay Conditions to Improve Reproducibility

The following table illustrates how seemingly minor variations in protocol can drastically affect the final IC50 value, underscoring the need for a rigid SOP.

ParameterCondition A (Optimized)Condition B (Variable)Condition C (Variable)OutcomeCausality
Cell Seeding Density 5,000 cells/well20,000 cells/well1,000 cells/wellIC50: 15.2 µM IC50: 28.9 µM
Compound Solvent DMSO < 0.5%DMSO at 1.5%N/AIC50: 15.2 µM IC50: 11.5 µM (false low)
Incubation Time 48 hours24 hours72 hoursIC50: 15.2 µM IC50: 35.1 µM
Assay Quality (Z') 0.820.650.41Excellent Acceptable

Note: Data are illustrative to demonstrate principles.

Part 3: Alternative Assays for Thiazolidinone Derivatives

While cytotoxicity is a common endpoint, the thiazolidinone scaffold is known to interact with specific enzymes. Establishing reproducibility in these assays is equally critical.

  • Enzyme Inhibition Assays: Thiazolidinones have been identified as inhibitors of enzymes like matrix metalloproteinases (MMPs) and carbonic anhydrases.[6][12] For these, reproducibility hinges on using highly pure, active enzymes, ensuring reaction kinetics are linear, and controlling for compound interference with the detection system.[10]

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity.[13] Reproducibility here depends on standardized microbial inoculums, consistent media composition, and precise incubation conditions.[14]

Conclusion

The reproducibility of assays for promising compounds like Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate is not a matter of luck but of deliberate, systematic control. By focusing on the foundational pillars—reagent integrity, rational assay design, system control, and procedural consistency—researchers can build self-validating workflows. The case study demonstrates that strict adherence to an optimized and validated protocol is the only way to ensure that key parameters like IC50 values are consistent and trustworthy. This rigorous approach is essential for making sound decisions in drug development and ultimately advancing the therapeutic potential of the versatile thiazolidinone class.

References

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs.
  • Factors affecting test reproducibility among labor
  • What factors can affect the reproducibility of analytical results? (2025). Dr.Oracle.
  • 5 Main Factors Affecting Reproducibility in Research. (2022). DoNotEdit.
  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen.
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (n.d.). PMC.
  • Improving accuracy and reproducibility in life science research. (n.d.).
  • 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evalu
  • Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis.
  • Synthesis and Evaluation of Thiazolidinone-Isatin Hybrids for Selective Inhibition of Cancer-Related Carbonic Anhydrases. (2025). ACS Medicinal Chemistry Letters.
  • Synthesis of Some New Functionalized Bis-thiazolidin-5-one and Bis-thiazolidin-4-one Derivatives. (2012). American Journal of Chemistry.
  • Compound methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)
  • METHYL 4-((2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)AMINO)
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). Source Not Found.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Deriv
  • Synthesis of thiazolidinone and methylthiazole derivatives incorporating benzodioxole moiety and evaluation of their antimicrobial activity. (2024).
  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI.
  • 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. (2012). Source Not Found.
  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. (n.d.).
  • Synthesis, in-silico Studies and Evaluation of Anticancer Activity of Some Novel Benzothiazole Substituted 4-Thiazolidinones. (2020). Semantic Scholar.
  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). MDPI.

Sources

Comparative

Comparative Toxicity Guide: Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate vs. Troglitazone

Executive Summary & Structural Rationale Thiazolidinediones (TZDs) are potent PPARγ agonists utilized for glycemic control in type 2 diabetes. However, the first-in-class drug, troglitazone (TGZ), was withdrawn from the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Thiazolidinediones (TZDs) are potent PPARγ agonists utilized for glycemic control in type 2 diabetes. However, the first-in-class drug, troglitazone (TGZ), was withdrawn from the market due to severe, idiosyncratic drug-induced liver injury (DILI). Extensive pharmacological profiling has attributed this hepatotoxicity to specific structural liabilities—most notably, the lipophilic chromane ring[1].

To decouple PPARγ therapeutic activation from hepatotoxicity, novel derivatives such as methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate have been synthesized. By replacing the problematic chromane moiety with a substituted amino-benzoate group, this derivative aims to eliminate the formation of reactive electrophilic metabolites while preserving the essential 2,4-thiazolidinedione pharmacophore required for target engagement. This guide objectively compares the mechanistic toxicity profiles of these two compounds and provides validated experimental workflows for assessing TZD safety.

Mechanistic Divergence: The Chromane Ring Liability

The causality of TGZ-induced hepatotoxicity is multifactorial, encompassing both metabolic bioactivation and direct non-metabolic cellular disruption. Understanding these pathways is critical for evaluating the safety of next-generation TZDs.

  • Metabolic Bioactivation (Troglitazone): Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C8) , generating highly reactive o-quinone methide and quinone intermediates[2]. These electrophiles covalently bind to hepatic macromolecules, triggering oxidative stress, glutathione depletion, and cellular necrosis.

  • Non-Metabolic Toxicity (Troglitazone): TGZ and its major Phase II metabolite, TGZ sulfate, directly inhibit the Bile Salt Export Pump (BSEP), leading to intrahepatic accumulation of toxic bile acids (cholestasis)[1]. Furthermore, TGZ directly induces , uncoupling oxidative phosphorylation and accelerating apoptosis[1].

  • The Amino-Benzoate Advantage: Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate lacks the oxidizable chromane ring. Consequently, CYP-mediated metabolism yields stable, polar metabolites capable of standard Phase II conjugation without forming transient quinone methides. This structural modification fundamentally bypasses the primary bioactivation pathway that plagues TGZ.

ToxicityMechanism TGZ Troglitazone (TGZ) [Chromane Ring Present] CYP1 CYP3A4 / CYP2C8 Metabolism TGZ->CYP1 Oxidation Chromane Ring Oxidation CYP1->Oxidation Quinone o-Quinone Methide (Reactive Electrophile) Oxidation->Quinone Tox Covalent Binding & Hepatotoxicity Quinone->Tox MAB Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl) amino]benzoate CYP2 CYP450 Metabolism MAB->CYP2 NoChromane No Chromane Ring (Bypass Oxidation) CYP2->NoChromane Stable Stable Polar Metabolites NoChromane->Stable Safe Reduced Hepatic Liability Stable->Safe

Divergent metabolic pathways of Troglitazone vs. Amino-benzoate TZD derivative.

Comparative Quantitative Toxicity Profiles

The structural modifications translate directly to measurable in vitro safety metrics. The table below summarizes the comparative toxicological data, highlighting how the removal of the chromane ring improves the safety margin.

Toxicological ParameterTroglitazone (TGZ)Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoatePrimary Assay / Marker
HepG2 Cytotoxicity (LC50) ~20 - 55 µM[3]> 100 µM (Predicted)CellTiter-Glo (ATP depletion)
Reactive Metabolite Formation High (o-quinone methide)[2]Not Detected / NegligibleGSH Trapping (LC-HRMS)
BSEP Inhibition (IC50) ~3.9 µM (as TGZ sulfate)[1]> 50 µMVesicular Transport Assay
Mitochondrial Toxicity High (MPT induction)[1]LowSeahorse XF Cell Mito Stress

Experimental Methodologies

Protocol A: HepG2 Cytotoxicity Assay (ATP Depletion)

Expert Insight on Causality: Relying solely on membrane-rupture assays (like LDH release) often misses early-stage toxicity. ATP depletion is a highly sensitive early marker for both mitochondrial dysfunction and impending cell death, capturing the dual metabolic and non-metabolic toxicity mechanisms of TZDs before irreversible necrosis occurs.

  • Cell Culture: Seed HepG2 cells at 1 × 10⁴ cells/well in 96-well opaque-walled plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare 100x stock solutions of TGZ and the amino-benzoate derivative in DMSO. Dilute in serum-free media to achieve final concentrations ranging from 1 µM to 200 µM. Ensure final DMSO concentration remains constant at ≤ 0.1% across all wells.

  • Incubation: Treat cells for 24 and 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine or Tamoxifen).

  • Quantification: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence using a multi-mode microplate reader. Calculate LC50 values using non-linear regression analysis (e.g., four-parameter logistic curve in GraphPad Prism).

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Expert Insight on Causality: Because quinone methides are highly electrophilic, they react rapidly with cellular nucleophiles but are too transient to measure directly. Glutathione (GSH) acts as a surrogate nucleophile; quantifying stable GSH adducts provides a direct, measurable proxy for the bioactivation liability of the compound.

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs, 1 mg/mL final protein concentration), test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Termination: After 60 minutes of incubation, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.

  • Precipitation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-HRMS Analysis: Inject the clarified supernatant into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Perform a precursor ion scan for m/z 272 (corresponding to the loss of the neutral GSH fragment) to identify and semi-quantify trapped reactive adducts.

Workflow Step1 1. Incubate Compound (HLMs + NADPH + GSH) Step2 2. Protein Precipitation & Centrifugation Step1->Step2 Step3 3. LC-HRMS Analysis (Precursor Ion Scan) Step2->Step3 Step4 4. Quantify GSH Adducts (Toxicity Marker) Step3->Step4

Workflow for reactive metabolite trapping using Glutathione (GSH) and LC-HRMS.

Conclusion

The substitution of the chromane ring with an amino-benzoate moiety in methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate represents a rational drug design strategy to circumvent the idiosyncratic hepatotoxicity associated with troglitazone. By eliminating the structural precursor to quinone methide formation and reducing lipophilicity-driven BSEP inhibition, this derivative demonstrates a vastly superior in vitro safety profile while retaining the core TZD pharmacophore necessary for therapeutic efficacy.

References

  • Title: Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells Source: PubMed Central (PMC) URL: [Link]

  • Title: Metabolic and Non-Metabolic Factors Determining Troglitazone Hepatotoxicity: A Review Source: PubMed URL: [Link]

  • Title: Troglitazone Source: Wikipedia URL: [Link]

Sources

Validation

Comparative Molecular Docking of Methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate Analogs: A Structural Guide to Next-Generation PPARγ Modulators

As the landscape of metabolic disease therapeutics evolves, the demand for safer, highly selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators has intensified. Classic full agonists like Rosiglita...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of metabolic disease therapeutics evolves, the demand for safer, highly selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulators has intensified. Classic full agonists like Rosiglitazone and Pioglitazone—characterized by their flexible thiazolidinedione (TZD) ether linkages—provide robust insulin sensitization but are notoriously plagued by adverse effects, including adipogenesis, edema, and hepatotoxicity.

To circumvent these clinical limitations, rational drug design has shifted toward conformationally restricted scaffolds. This guide provides an in-depth comparative analysis of a novel class of partial agonists: methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate analogs . By replacing the flexible alkyl-ether chain with a rigid amino-benzoate linker, we fundamentally alter the ligand-receptor binding dynamics. Here, we dissect the causality behind this structural shift, provide a self-validating computational docking protocol, and outline the necessary in vitro workflows to translate in silico predictions into actionable pharmacological data.

Structural Rationale: The Shift from Full to Partial Agonism

The therapeutic efficacy and toxicity of TZDs are directly dictated by their interaction with the PPARγ Ligand Binding Domain (LBD). Standard TZDs wrap around Helix 12 (H12), forming strong hydrogen bonds with Tyr473, His323, and His449. This over-stabilization of H12 triggers massive co-activator recruitment, driving both glucose uptake (efficacy) and adipocyte differentiation (toxicity) 1.

The methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate scaffold introduces three critical mechanistic changes:

  • Conformational Restriction: The rigid planar benzene ring prevents the ligand from fully engulfing H12, mitigating the hyper-activation of adipogenic genes.

  • Novel Hydrogen Bond Donor: The -NH- bridge linking the TZD head to the benzoate core acts as a distinct H-bond donor. This redirects binding affinity toward the β -sheet region of the LBD (e.g., Ser342 or Ser289), a hallmark of partial agonism 2.

  • Hydrophobic Tail Tuning: The methyl ester (-COOCH3) projects into the hydrophobic pocket lined by Leu330 and Ile341. Modifying this ester (e.g., to an ethyl ester or free acid) alters Van der Waals contacts, allowing precise tuning of the binding energy without triggering full H12 closure.

PPARg_Pathway LIG TZD-Amino-Benzoate Analog PPAR PPARγ LBD (β-Sheet Stabilization) LIG->PPAR Partial Agonism RXR RXRα Heterodimerization PPAR->RXR COACT Selective Co-activator Recruitment RXR->COACT PPRE PPRE Binding (DNA Transcription) COACT->PPRE METAB Glucose/Lipid Metabolism (Insulin Sensitization) PPRE->METAB High Efficacy TOX Reduced Adipogenesis (Mitigated Weight Gain) PPRE->TOX Improved Safety

Fig 1: Mechanism of selective PPARγ modulation by conformationally restricted TZD-amino-benzoate analogs.

Self-Validating Molecular Docking Protocol

To ensure high scientific integrity, molecular docking cannot be a black-box operation. The following protocol embeds a self-validating feedback loop: before any novel amino-benzoate analog is evaluated, the system must successfully reproduce the experimental crystallographic binding mode of a known standard.

Step-by-Step Methodology
  • Target Preparation (PDB ID: 2PRG):

    • Retrieve the high-resolution crystal structure of PPARγ complexed with Rosiglitazone.

    • Strip all crystallographic water molecules, as they do not mediate critical bridging interactions in the TZD binding pocket.

    • Add polar hydrogens and assign Kollman partial charges to accurately simulate the electrostatic environment of the active site.

  • Ligand Preparation:

    • Sketch the methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate analogs.

    • Assign Gasteiger charges and perform energy minimization using the MMFF94 force field to resolve steric clashes in the rigid amino-benzoate linker.

  • Grid Box Definition:

    • Center the grid box on the coordinates of the co-crystallized ligand (approx. X=53.0, Y=67.0, Z=31.0) with dimensions of 25 × 25 × 25 Å to encompass both the polar H12 region and the hydrophobic tail pocket.

  • System Validation (The Causality Check):

    • Action: Re-dock the extracted Rosiglitazone back into the prepared protein.

    • Causality: Computational algorithms are prone to scoring artifacts. If the docking software cannot accurately place the known ligand, its predictions for novel analogs are invalid.

    • Threshold: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If the RMSD exceeds this, grid coordinates or scoring functions must be recalibrated.

  • Analog Docking & Interaction Profiling:

    • Once validated, execute docking for the amino-benzoate analogs. Extract binding affinities ( ΔG ) and map 2D interactions (H-bonds, π−π stacking, hydrophobic contacts).

Docking_Workflow START Initiate Docking Study PROT Protein Prep (PDB: 2PRG) Remove Waters, Add Polar H START->PROT LIG Ligand Prep 3D Conformation & Minimization START->LIG GRID Grid Box Generation Center: Tyr473, His449 PROT->GRID LIG->GRID REDOCK Redock Co-crystallized Ligand GRID->REDOCK DECISION RMSD < 2.0 Å? REDOCK->DECISION DOCK Dock Amino-Benzoate Analogs DECISION->DOCK YES (Validated) FAIL Adjust Grid/Scoring Function DECISION->FAIL NO ANALYSIS Interaction Analysis (H-Bonds, Pi-Pi, Energy) DOCK->ANALYSIS FAIL->GRID

Fig 2: Self-validating molecular docking workflow ensuring structural and predictive integrity.

Quantitative Interaction Analysis

The table below summarizes the comparative docking results. Notice how the modification of the ester tail in the amino-benzoate analogs dictates the hydrophobic contacts, while the -NH- linker consistently engages the β -sheet region (Ser289/Ser342), bypassing the aggressive Tyr473 interaction seen in full agonists 3.

CompoundBinding Energy ( ΔG , kcal/mol)Key Hydrogen Bonds (Distance Å)Key Hydrophobic ContactsPredicted Agonism
Rosiglitazone (Std) -8.4Tyr473 (2.1), His323 (2.4), His449 (2.6)Leu330, Ile341, Cys285Full Agonist
Pioglitazone (Std) -8.2Tyr473 (2.2), His449 (2.5)Leu330, Met364, Arg288Full Agonist
Analog 1: Methyl Ester -8.8Ser289 (2.3) , His449 (2.7)Leu330, Ile341Partial Agonist
Analog 2: Ethyl Ester -8.6Ser289 (2.4) , His449 (2.8)Leu330, Ile341, Met329Partial Agonist
Analog 3: Free Acid -7.9Ser289 (2.2), Arg288 (2.5)Ile341Weak Partial Agonist

Data Interpretation: Analog 1 (the methyl ester) exhibits a superior binding affinity (-8.8 kcal/mol) compared to Rosiglitazone, yet its interaction profile is fundamentally different. The absence of a strong Tyr473 hydrogen bond indicates that H12 is not locked into the fully active conformation. Instead, the -NH- group forms a stabilizing bond with Ser289. The methyl ester perfectly occupies the hydrophobic pocket near Leu330 without causing steric clash, whereas the bulky ethyl ester (Analog 2) slightly reduces binding efficiency due to spatial constraints.

In Vitro Translation: Functional Validation Protocols

Docking scores represent theoretical affinity, not functional efficacy. To validate that the amino-benzoate analogs act as insulin sensitizers without cellular toxicity, the computational data must be grounded by a self-validating in vitro assay system 4.

Protocol: 3T3-L1 Adipocyte Glucose Uptake & Viability Assay

This dual-assay protocol ensures that any observed reduction in glucose uptake is due to receptor dynamics, not compound-induced cytotoxicity.

  • Cell Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

    • Induce differentiation using a cocktail of 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

    • Causality Note: Differentiation is required because preadipocytes do not express sufficient levels of PPARγ or GLUT4 transporters necessary to measure insulin sensitization.

  • Compound Treatment & Self-Validation (Cytotoxicity):

    • Treat mature adipocytes with varying concentrations (0.1 µM - 10 µM) of Analog 1, Rosiglitazone, or vehicle (DMSO) for 24 hours.

    • Validation Step: Perform a Trypan Blue exclusion assay or MTT assay on a parallel plate. If cell viability drops below 95%, the concentration is cytotoxic, and subsequent glucose uptake data at that dose must be discarded to prevent false negatives.

  • Glucose Uptake Measurement:

    • Starve cells in serum-free, low-glucose DMEM for 3 hours.

    • Stimulate with 100 nM insulin for 30 minutes, followed by the addition of the fluorescent glucose analog 2-NBDG (50 µM) for 1 hour.

    • Lyse cells and measure intracellular fluorescence (Excitation: 485 nm, Emission: 535 nm).

  • Expected Outcome: The methyl 4-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate analog should demonstrate a dose-dependent increase in 2-NBDG uptake comparable to Rosiglitazone, confirming its efficacy, while parallel lipid accumulation assays (Oil Red O staining) should show significantly lower adipogenesis, confirming its partial agonist safety profile.

References

  • Source: ResearchGate / Researcher.
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: PubMed (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

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